Imidazole Salicylate
Description
2-hydroxybenzoic acid compounded with imidazole
Properties
IUPAC Name |
2-hydroxybenzoic acid;1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.C3H4N2/c8-6-4-2-1-3-5(6)7(9)10;1-2-5-3-4-1/h1-4,8H,(H,9,10);1-3H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHHJFVNQPPLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189887 | |
| Record name | Imidazole salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36364-49-5 | |
| Record name | Imidazole salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36364-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole salicylate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036364495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole salicylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13860 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imidazole salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDAZOLE SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JVD4X01MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties and Characteristics of Imidazole Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole Salicylate is a non-steroidal anti-inflammatory drug (NSAID) that combines the therapeutic properties of both an imidazole moiety and a salicylate moiety.[1][2] It is primarily recognized for its analgesic, anti-inflammatory, and antipyretic activities.[3][4] This technical guide provides a comprehensive overview of the core fundamental properties and characteristics of this compound, focusing on its physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols.
Physicochemical Properties
This compound is a compound formed from equimolar amounts of salicylic acid and imidazole.[3] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-Hydroxybenzoic acid;1H-imidazole | [5] |
| Synonyms | Imidazole-2-hydroxybenzoate, Salizolo, ITF-182 | [3] |
| CAS Number | 36364-49-5 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [6] |
| Molecular Weight | 206.20 g/mol | [6] |
| Melting Point | 123-124 °C | [3] |
| Solubility | >100 mg/mL in water | [3] |
| pKa (Strongest Acidic) | 2.79 | [7] |
| pKa (Strongest Basic) | -6.3 | [7] |
| LogP (Octanol/Water) | Not explicitly found for this compound, but indicates hydrophilicity. | |
| UV max | 300 nm | [3] |
Mechanism of Action
The therapeutic effects of this compound are attributed to a dual mechanism of action, primarily involving the inhibition of cyclooxygenase (COX) enzymes and antioxidant activity.[1][3]
Inhibition of Prostaglandin Synthesis
Similar to other NSAIDs, the salicylate component of this compound is a potent inhibitor of COX enzymes (COX-1 and COX-2).[1][5] These enzymes are critical in the arachidonic acid cascade for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5] By blocking COX, this compound reduces the production of these pro-inflammatory prostaglandins.[1]
Antioxidant Properties
The imidazole moiety of the compound is believed to contribute to its anti-inflammatory effects through its antioxidant properties.[1] It is thought to interact with and neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, which is a known contributor to inflammatory processes.[3]
Role of the Imidazole Moiety
Beyond its antioxidant effects, the imidazole component may also play a role in the analgesic properties of the drug. Research suggests that salicylates can interfere with the metabolism of imidazole acetic acid, a metabolite of histamine and L-histidine.[8][9] This interference can lead to an accumulation of imidazole acetic acid, which has been reported to possess analgesic and narcotic-like activities.[8] The imidazole moiety of this compound may enhance this effect.
Pharmacokinetics
This compound is administered orally or topically.[3] Following administration, it is absorbed and dissociates into its imidazole and salicylic acid components.[10][11]
| Parameter | Imidazole | Salicylic Acid | Source |
| Administration | Oral | Oral | [10] |
| t½ (half-life) | Single Dose: 2.98 ± 1.13 hMultiple Dose: 1.86 ± 0.78 h | Single Dose: 6.46 ± 3.79 hMultiple Dose: 6.40 ± 3.36 h | [10] |
| Protein Binding | 5-15% | 80-85% | [10] |
| Bioavailability (relative) | Single Dose: 138%Multiple Dose: 113% | Single Dose: 148%Multiple Dose: 128% | [10] |
| Metabolism | Metabolites were below the detectable limit in plasma. | Metabolized to salicyluric acid, which is found in urine. Gentisic acid was below the level of detection. | [12] |
| Excretion | Primarily renal. | Primarily renal. | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory and analgesic properties of this compound.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats (150-200g) are used. Animals are fasted overnight with free access to water before the experiment.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin), and this compound treated groups at various doses.
-
Drug Administration: The test compound or vehicle (control) is administered orally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at 1, 2, 3, and 4 hours after injection.[1][14]
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.
Hot Plate Test in Mice (Analgesic Activity)
This method is used to evaluate the central analgesic activity of a compound.
Protocol:
-
Animals: Swiss albino mice (20-25g) are used.
-
Apparatus: A hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5 °C.
-
Procedure:
-
The animals are placed on the hot plate, and the time until they exhibit a nociceptive response (licking of the forepaws or jumping) is recorded as the reaction time.[4][15]
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[15]
-
The basal reaction time is recorded before drug administration.
-
The test compound or vehicle is administered, and the reaction time is measured again at specific intervals (e.g., 30, 60, 90, and 120 minutes) after administration.
-
-
Analysis: An increase in the reaction time compared to the basal time indicates an analgesic effect.
In Vitro COX Inhibition Assay
This assay determines the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the enzyme, heme, and the test inhibitor (this compound) at various concentrations.[16]
-
Initiation: The reaction is initiated by adding arachidonic acid.[16]
-
Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[16]
-
Calculation: The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the free radical scavenging capacity of the compound.
Protocol:
-
Reagent: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Procedure:
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.[17]
Therapeutic Uses and Clinical Significance
This compound is indicated for the treatment of inflammatory and painful conditions such as:
Clinical studies have shown that this compound is effective in reducing pain and inflammation in these conditions, with a tolerability profile that is comparable or, in some cases, superior to other NSAIDs like ibuprofen, particularly concerning gastrointestinal side effects.
Conclusion
This compound is a multifaceted anti-inflammatory and analgesic agent with a well-defined mechanism of action that includes both COX inhibition and antioxidant effects. Its favorable pharmacokinetic profile and demonstrated clinical efficacy make it a valuable therapeutic option for the management of various painful and inflammatory disorders. The detailed experimental protocols provided in this guide serve as a resource for researchers in the continued investigation and development of this and similar compounds.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. This compound | C10H10N2O3 | CID 37425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [drugfuture.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Interference with histamine and imidazole acetic acid metabolism by salicylates: a possible contribution to salicylate analgesic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of salicylates on histamine and L-histidine metabolism. Inhibition of imidazoleacetate phosphoribosyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic profile of imidazole 2-hydroxybenzoate, a novel nonsteroidal antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative absorption kinetics of imidazole and salicylic acid in volunteers after administration of ITF 182 tablets and suppositories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic pilot study with imidazole 2-hydroxybenzoate using new analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 14. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 15. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
An In-depth Technical Guide to the Synthesis and Chemical Structure of Imidazole Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazole salicylate is a non-steroidal anti-inflammatory drug (NSAID) that combines the properties of salicylic acid and an imidazole moiety. This technical guide provides a comprehensive overview of its synthesis, chemical structure, and physicochemical properties. Detailed experimental protocols for its preparation are outlined, and its structural characteristics are discussed. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and study of anti-inflammatory pharmaceutical agents.
Chemical Structure and Properties
This compound is the salt formed from the reaction of salicylic acid and imidazole in equimolar amounts.[1] The proton from the carboxylic acid group of salicylic acid is transferred to the nitrogen atom of the imidazole ring, forming an imidazolium cation and a salicylate anion.
Molecular Formula: C₁₀H₁₀N₂O₃[1][2]
Molecular Weight: 206.20 g/mol [1][3]
IUPAC Name: 2-hydroxybenzoic acid;1H-imidazole[3]
CAS Registry Number: 36364-49-5[1]
Synonyms: Imidazole-2-hydroxybenzoate, Salizolo, Selezen[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Melting Point | 123-124 °C | [1] |
| Solubility | Water: >100 mg/mL; Soluble in polar solvents. | [1][5] |
| pKa (Strongest Acidic) | 2.79 (Predicted) | [6] |
| pKa (Strongest Basic) | -6.3 (Predicted) | [6] |
| LogP | 1.96 (Predicted) | [6] |
| UV max | 300 nm (E1%1cm 182.5) | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a direct acid-base reaction between salicylic acid and imidazole. Several methods have been reported, with variations in solvents and purification procedures.
Synthesis Workflow
The general workflow for the synthesis of this compound can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Two primary experimental protocols for the synthesis of this compound are detailed below.
Protocol 1: Synthesis in Trichloromethane
This method, adapted from Chinese patents CN103193632A and CN103193632B, describes a high-yield synthesis without the need for concentration, freezing, or crystallization.
-
Materials:
-
Pharmaceutical-grade salicylic acid
-
Technical-grade imidazole
-
Industrial trichloromethane
-
Chemical-pure disodium ethylene diamine tetraacetate (EDTA-disodium)
-
Distilled water
-
-
Procedure:
-
Dissolve 0.06g of EDTA-disodium in 1.2mL of distilled water. Add this solution to 160g of industrial trichloromethane and stir evenly.
-
To this mixture, add 30g of pharmaceutical-grade salicylic acid under stirring at room temperature.
-
Slowly add 8.9g of technical-grade imidazole while stirring. Continue stirring for 15 minutes after the system becomes a uniform liquid.
-
Perform suction filtration to obtain filtrate 1.
-
Dissolve 5.9g of technical-grade imidazole in 30g of industrial trichloromethane and perform suction filtration to get filtrate 2.
-
Slowly add filtrate 2 to filtrate 1 under stirring. Continue to stir at room temperature for 2 hours.
-
Collect the resulting precipitate by suction filtration.
-
Wash the filter cake three times with 30g of industrial trichloromethane.
-
Dry the filter cake at 70°C to obtain this compound as a white crystalline powder.
-
-
Reported Yield: 96.3%
-
Reported Melting Point: 126-127°C
Protocol 2: Synthesis with Recrystallization
This protocol involves a reflux and recrystallization step.
-
Materials:
-
Salicylic acid
-
Imidazole
-
Methanol
-
Diethyl ether
-
-
Procedure:
-
In a suitable flask, dissolve equimolar amounts of salicylic acid and imidazole in methanol.
-
Reflux the mixture for 4 hours.
-
Remove the solvent under reduced pressure.
-
Add diethyl ether to the residue and reflux for 1 hour.
-
Collect the resulting white crystals by suction filtration.
-
Recrystallize the product from an ether-methanol mixed solvent.
-
-
Reported Yield: 75%-85%
Chemical Reaction
The synthesis of this compound is a straightforward acid-base neutralization reaction.
Caption: Acid-base reaction for the formation of this compound.
Spectroscopic and Crystallographic Characterization
In the absence of specific experimental data for this compound, the following sections provide an overview of the expected spectroscopic features based on the known spectra of its constituent components, salicylic acid and imidazole.
Infrared (IR) Spectroscopy
-
Salicylic Acid: The IR spectrum of salicylic acid shows a broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹, a C=O stretching vibration around 1652-1670 cm⁻¹, and C-H stretching peaks between 2831-2999 cm⁻¹.[8]
-
Imidazole: Imidazole exhibits characteristic N-H stretching vibrations in the range of 2500-3000 cm⁻¹ and C-N, C=N, and C=C stretching vibrations between 1300 and 1600 cm⁻¹.[9]
-
This compound (Expected): In the salt, the broad carboxylic acid O-H band of salicylic acid would disappear, and a strong, broad N⁺-H stretching band from the imidazolium cation would be expected. The carboxylate (COO⁻) asymmetric and symmetric stretching bands would appear, and shifts in the imidazole ring vibrations would also be anticipated upon protonation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Expected): The ¹H NMR spectrum of this compound would show signals for both the salicylate and imidazolium moieties. The aromatic protons of the salicylate anion would be observed, as well as the protons of the imidazolium ring. The chemical shifts of the imidazole protons would be expected to shift downfield upon protonation compared to free imidazole.[10]
-
¹³C NMR (Expected): The ¹³C NMR spectrum would display resonances for all ten carbon atoms in the structure. The carboxylate carbon of the salicylate anion would have a characteristic chemical shift, and the carbons of the imidazolium ring would also be shifted compared to neutral imidazole.
Mass Spectrometry (MS)
The mass spectrum of this compound would likely show the molecular ion peak corresponding to the intact salt, or more likely, peaks for the individual components after in-source dissociation. The fragmentation patterns would be expected to be a composite of those for salicylic acid and imidazole.
-
Salicylic Acid Fragmentation: Common fragments include the loss of H₂O and CO.
-
Imidazole Fragmentation: The imidazole ring is relatively stable, but can lose HCN.[11]
X-ray Crystallography
The crystal structure of a 1:1 salt of salicylic acid and imidazole has been solved using powder X-ray diffraction.[7] The crystal packing is reported to be based on a common charge-assisted N⁺-H···O⁻ hydrogen bond interaction.[7] This confirms the salt formation where the proton from the carboxylic acid of salicylic acid has been transferred to one of the nitrogen atoms of the imidazole ring.
Mechanism of Action
This compound is classified as a non-steroidal anti-inflammatory drug (NSAID).[2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in inflammation and pain. By blocking COX activity, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[3]
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical structure of this compound. While established protocols for its synthesis are available, a notable gap exists in the public domain regarding comprehensive experimental spectroscopic and crystallographic data for the final compound. Further research to fully characterize this pharmaceutical agent would be beneficial for the scientific community. The information presented herein serves as a foundational resource for professionals in the fields of medicinal chemistry and drug development.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H10N2O3 | CID 37425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. researchgate.net [researchgate.net]
Pharmacological Profile of Imidazole Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazole salicylate is a non-steroidal anti-inflammatory drug (NSAID) that combines the therapeutic properties of its two active moieties: salicylic acid and imidazole. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications. The document is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows using Graphviz diagrams.
Introduction
This compound is a compound developed for its anti-inflammatory and analgesic properties, finding utility in the management of conditions such as arthritis and musculoskeletal pain.[1][2] It belongs to the salicylate family and the imidazole class of compounds.[1] The unique combination of a salicylate and an imidazole moiety confers a multifaceted mechanism of action, targeting key pathways in the inflammatory cascade. This guide aims to provide an in-depth technical overview of the pharmacological characteristics of this compound to support further research and development.
Mechanism of Action
The pharmacological activity of this compound is a composite of the actions of its two constituent parts: the salicylate and the imidazole moieties. The primary mechanism involves the modulation of the arachidonic acid cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
Similar to other NSAIDs, the salicylate component of this compound is understood to exert its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[2][3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] While salicylic acid itself is considered a weak inhibitor of purified COX-1 and COX-2, it has been shown to suppress prostaglandin synthesis in intact cells.[4] Some evidence suggests that salicylates may also exert their anti-inflammatory effects by suppressing the expression of the inducible COX-2 enzyme.[4]
Inhibition of Thromboxane Synthetase
A distinguishing feature of this compound is the activity of its imidazole moiety. Imidazole has been demonstrated to be a selective inhibitor of thromboxane synthetase.[3] This enzyme is responsible for the conversion of the prostaglandin endoperoxide (PGH2) to thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation. By selectively inhibiting thromboxane synthetase, the imidazole component can reduce the production of pro-thrombotic and pro-inflammatory thromboxanes.[3]
Potential Antioxidant Activity
The imidazole ring is known to be a feature in various compounds with antioxidant properties.[2] The imidazole component of this compound is believed to contribute to its anti-inflammatory effects through antioxidant actions, potentially by interacting with and neutralizing reactive oxygen species (ROS).[2]
Signaling Pathway of this compound in the Arachidonic Acid Cascade
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound has been investigated in humans, with studies focusing on the absorption, distribution, and elimination of its active components.
Pharmacokinetic Parameters
A study in healthy volunteers provides key pharmacokinetic parameters for the imidazole and salicylic acid components following oral administration of imidazole 2-hydroxybenzoate.
| Parameter | Imidazole (Single Dose) | Imidazole (Multiple Dose) | Salicylic Acid (Single Dose) | Salicylic Acid (Multiple Dose) |
| Half-life (t½β) | 2.98 ± 1.13 h | 1.86 ± 0.78 h | 6.46 ± 3.79 h | 6.40 ± 3.36 h |
| Protein Binding | 5 - 15% | 5 - 15% | 80 - 85% | 80 - 85% |
| Relative Bioavailability | 138% | 113% | 148% | 128% |
Data from a pharmacokinetic study on imidazole 2-hydroxybenzoate.
Another study reported the time to maximum concentration (Tmax) after oral administration of a 750 mg tablet:
-
Imidazole: 86.3 ± 10.8 min
-
Salicylic Acid: 59.2 ± 5.0 min
Pharmacokinetic Study Workflow
Clinical Efficacy and Safety
Clinical trials have evaluated the efficacy and safety of this compound in patients with rheumatoid arthritis and osteoarthritis, often in comparison to other NSAIDs like ibuprofen and sulindac.
Rheumatoid Arthritis
In a 24-week, double-blind clinical trial, this compound (750 mg t.i.d.) was compared to ibuprofen (600 mg t.i.d.) in 60 patients with rheumatoid arthritis.[5] Both treatments led to significant improvements in clinical parameters such as morning stiffness, grip strength, and joint pain.[5] The incidence of side effects was lower in the this compound group (23%) compared to the ibuprofen group (33%).[5]
Another randomized, parallel-group study over 28 days compared imidazole 2-hydroxybenzoate with sulindac in 30 patients with rheumatoid arthritis.[6] Imidazole 2-hydroxybenzoate was found to be more effective than sulindac in improving Ritchie's articular index, erythrocyte sedimentation rate, and C-reactive protein levels.[6] The incidence of side effects was significantly higher in the sulindac-treated group.[6]
Osteoarthritis
A 30-day, multicenter, double-blind clinical trial compared this compound (750 mg t.i.d.) with ibuprofen (400 mg t.i.d.) in patients with osteoarthrosis.[7] Both drugs were effective in relieving joint pain and reducing the duration of morning stiffness, with no significant differences in efficacy observed between the two treatments.[7] The incidence of side effects, primarily gastrointestinal complaints, was low in both groups and less severe in the this compound group.[7]
Clinical Trial Workflow
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the pharmacological profile of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl buffer) at a specified temperature (e.g., 25°C or 37°C) for a defined period.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Measurement of Prostaglandin Production: The production of prostaglandins (e.g., PGE2) is quantified. This can be done using various methods, such as enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Drug Administration: Animals are divided into groups and administered this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID (e.g., indomethacin).
-
Induction of Inflammation: After a specified time following drug administration (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for each treated group is calculated by comparing the increase in paw volume with the control group. The ED50 (effective dose for 50% inhibition) can be determined.
Hot Plate Test in Mice (In Vivo Analgesic Assay)
Objective: To assess the central analgesic activity of this compound.
Methodology:
-
Animal Model: Swiss albino mice are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Drug Administration: Mice are divided into groups and treated with this compound, vehicle (control), or a standard analgesic (e.g., morphine).
-
Measurement of Reaction Time: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The increase in reaction time (latency) compared to the control group is used as a measure of analgesic activity.
Conclusion
This compound is a unique NSAID with a dual mechanism of action, targeting both cyclooxygenase and thromboxane synthetase. This pharmacological profile suggests potential therapeutic benefits in the management of inflammatory and painful conditions. Clinical studies have demonstrated its efficacy and a favorable side-effect profile compared to other NSAIDs. However, a more detailed quantitative characterization of its inhibitory effects on COX isoforms and its antioxidant potential would further enhance the understanding of its pharmacological profile. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals interested in the further exploration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicenter double-blind randomized clinical trial of this compound versus ibuprofen in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled clinical trial of imidazole.2-hydroxybenzoate (ITF 182) versus sulindac in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicenter double-blind randomized clinical trial of this compound versus ibuprofen in patients with osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Imidazole Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Imidazole Salicylate, a non-steroidal anti-inflammatory drug. The document outlines the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presented in clear tabular formats. Detailed experimental protocols for each analytical technique are provided to ensure accurate and reproducible results. Furthermore, logical workflows for the spectroscopic analysis are visualized using Graphviz diagrams to facilitate a clear understanding of the experimental processes.
Introduction
This compound is a salt formed from the reaction of imidazole and salicylic acid.[1] Spectroscopic analysis is crucial for the structural elucidation and quality control of this active pharmaceutical ingredient. This guide details the application of IR, NMR, and MS techniques for the comprehensive characterization of this compound.
Data Presentation
The following tables summarize the predicted and known spectroscopic data for this compound. The data for the salt is inferred from the known spectral characteristics of its constituent parts, imidazole and salicylic acid, and related imidazole derivatives.
Infrared (IR) Spectroscopy Data
Table 1: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Expected Appearance |
| 3300-2500 | O-H (Carboxylic Acid) & N-H (Amine Salt) | Broad and strong, indicating hydrogen bonding |
| 3150-3000 | Aromatic C-H stretch | Medium to weak |
| 1700-1680 | C=O (Carboxylic Acid) | Strong, may be shifted due to salt formation |
| 1610-1550 | C=C (Aromatic) & C=N (Imidazole) | Medium to strong, multiple bands |
| 1490-1450 | Aromatic C=C stretch | Medium |
| 1300-1200 | C-O (Carboxylic Acid) | Strong |
| 900-670 | Aromatic C-H bend | Strong, characteristic of substitution pattern |
Note: The formation of the salt will lead to the appearance of characteristic bands for the carboxylate anion (around 1610-1550 and 1420-1335 cm⁻¹) and the imidazolium cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Designation | Chemical Shift (ppm) | Multiplicity | Notes |
| Salicylate-OH | 10.0 - 13.0 | singlet | Broad, may exchange with D₂O |
| Salicylate-H6 | 7.8 - 8.0 | doublet | Ortho to carboxylate |
| Salicylate-H4 | 7.4 - 7.6 | triplet | |
| Salicylate-H5 | 6.9 - 7.1 | doublet | |
| Salicylate-H3 | 6.8 - 7.0 | triplet | |
| Imidazolium-H2 | ~8.5 | singlet | Acidic proton |
| Imidazolium-H4, H5 | 7.5 - 7.8 | doublet | |
| Imidazolium-NH | 10.0 - 12.0 | singlet | Broad, may exchange with D₂O |
Note: Chemical shifts are solvent-dependent. The protonation of the imidazole ring will cause a downfield shift of the imidazole protons compared to the free base.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Designation | Chemical Shift (ppm) | Notes |
| Salicylate-C=O | 170 - 175 | |
| Salicylate-C1 | 160 - 165 | Carbon bearing the hydroxyl group |
| Salicylate-C3 | 135 - 140 | |
| Salicylate-C5 | 130 - 135 | |
| Salicylate-C6 | 120 - 125 | |
| Salicylate-C4 | 118 - 122 | |
| Salicylate-C2 | 115 - 120 | Carbon bearing the carboxylate group |
| Imidazolium-C2 | 135 - 140 | |
| Imidazolium-C4, C5 | 120 - 125 |
Mass Spectrometry (MS) Data
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [2] |
| Molecular Weight | 206.20 g/mol | [2] |
| Expected Fragments (m/z) | ||
| 138 | [Salicylic Acid + H]⁺ or Salicylic Acid radical cation | |
| 121 | [Salicylic Acid - OH]⁺ | Loss of hydroxyl radical from salicylic acid |
| 93 | [Phenol]⁺ | Decarboxylation of salicylic acid |
| 68 | [Imidazole + H]⁺ or Imidazole radical cation | |
| 41 | [C₂H₃N]⁺ | Fragmentation of imidazole ring |
Note: The observed fragments will depend on the ionization technique used (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with isopropanol after the measurement.
-
Process the spectrum by subtracting the background and performing baseline correction.
-
Identify the characteristic absorption bands and compare them with the expected values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons and carbon atoms.
Method: ¹H and ¹³C NMR Spectroscopy.
Procedure:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube to a final volume of approximately 0.6 mL. Ensure the sample is fully dissolved.
-
If using a non-deuterated solvent is necessary for solubility, a deuterated insert can be used for locking.
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Method: Electrospray Ionization - Mass Spectrometry (ESI-MS).
Procedure:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.[3]
-
Further dilute the stock solution to a final concentration of about 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid (0.1%) to promote protonation.[4]
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
If necessary, acquire the spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
-
Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
-
Compare the observed m/z values with the calculated values to confirm the identity of the compound and elucidate its fragmentation pathways.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Detailed experimental workflow for spectroscopic analysis.
References
An In-depth Technical Guide on Early-Stage Discovery Research of Imidazole-Based Anti-Inflammatory and Analgesic Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of comprehensive public-domain data on the specific sub-class of Imidazole Salicylate derivatives, this guide focuses on the broader class of imidazole-based compounds investigated for their anti-inflammatory and analgesic properties. The experimental data and protocols presented herein are derived from research on structurally related imidazole derivatives and are intended to serve as a representative guide for early-stage discovery in this field.
Introduction
Imidazole and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.[1] The therapeutic potential of these compounds primarily stems from their ability to modulate the inflammatory cascade, most notably through the inhibition of cyclooxygenase (COX) enzymes.[2] This guide provides a technical overview of the early-stage discovery research on imidazole-based compounds as potential anti-inflammatory and analgesic agents, with a focus on in vitro and in vivo evaluation methodologies.
The core mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs).[2] Prostaglandins are key mediators of inflammation, pain, and fever. The discovery of two COX isoforms, COX-1 and COX-2, has been pivotal in the development of more selective inhibitors. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a key strategy in the design of anti-inflammatory drugs with an improved gastrointestinal safety profile.
This guide will detail the synthesis, in vitro COX inhibition, and in vivo anti-inflammatory and analgesic evaluation of imidazole derivatives, providing researchers with the necessary information to design and execute preclinical studies in this area.
Synthesis of this compound
A representative synthesis method for this compound is described in the following patent literature.[3][4]
Protocol for Synthesis of this compound:
-
Suspend pharmaceutical-grade salicylic acid in trichloromethane containing a chelating agent such as disodium ethylene diamine tetraacetate.
-
Slowly add industrial-grade imidazole to the suspension under stirring. The imidazole will dissolve and react with the salicylic acid.
-
Continue stirring at room temperature. As the reaction proceeds and the pH increases, the salicylic acid will gradually dissolve, forming a uniform liquid.
-
Once the salicylic acid is completely dissolved, filter the solution.
-
Continue to add imidazole to the filtrate to continue the reaction. The this compound product will begin to precipitate out of the solution.
-
After the reaction is complete, as determined by an appropriate endpoint, filter the product.
-
Wash the filter cake with trichloromethane.
-
Dry the resulting white or off-white crystalline powder to obtain this compound.[3][4]
In Vitro Evaluation: Cyclooxygenase Inhibition Assays
The primary in vitro assay for evaluating the anti-inflammatory potential of imidazole derivatives is the determination of their inhibitory activity against COX-1 and COX-2 enzymes.
Data Presentation: COX-1 and COX-2 Inhibition
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of synthesized imidazole derivatives, presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity).
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |
| 5b | 81.65 | 0.71 | 115 | [5] |
| 5a | 138 | 3.6 | 38.33 | [5] |
| 5c | 102 | 2.4 | 42.5 | [5] |
| 5d | 78 | 1.8 | 43.33 | [5] |
| 5e | 95 | 2.9 | 32.76 | [5] |
| Celecoxib | >100 | 0.056 | >1785 | [5] |
Lower IC50 values indicate greater inhibitory potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Experimental Protocol: In Vitro COX Inhibitory Assay
The following is a general protocol for determining the COX inhibitory activity of test compounds using a commercial COX inhibitor screening assay kit.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (imidazole derivatives)
-
Reference compounds (e.g., Celecoxib, Indomethacin)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Detection reagent (e.g., a fluorometric or colorimetric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test or reference compound at various concentrations.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a specified time.
-
Stop the reaction and measure the product formation using a microplate reader (the method of detection will depend on the specific kit used).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Evaluation: Anti-inflammatory and Analgesic Activity
In vivo models are crucial for assessing the therapeutic potential of imidazole derivatives in a physiological context. The most common assays are the carrageenan-induced paw edema model for anti-inflammatory activity and the hot plate test for analgesic activity.
Data Presentation: In Vivo Anti-inflammatory and Analgesic Activity
The following tables summarize the in vivo anti-inflammatory and analgesic activities of representative imidazole derivatives.
Table 2: Anti-inflammatory Activity of Imidazole Derivatives in Carrageenan-Induced Paw Edema in Rats
| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| 2a | 100 | 100 | [6] |
| 2b | 100 | 100 | [6] |
| 2g | 100 | - | [6] |
| Diclofenac | 50 | 100 | [6] |
Table 3: Analgesic Activity of Imidazole Derivatives in the Hot Plate Test in Mice
| Compound ID | Dose (mg/kg) | % Protection | Reference |
| 2g | 100 | 89 | [6] |
| Diclofenac | 50 | - | [6] |
Experimental Protocols
This is a widely used and reproducible model of acute inflammation.
Animals:
-
Wistar or Sprague-Dawley rats of either sex (150-200 g).
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (imidazole derivatives)
-
Reference drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness immediately before carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or calipers.
-
Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
This test is used to evaluate the central analgesic activity of compounds.
Animals:
-
Swiss albino mice of either sex (20-25 g).
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Test compounds (imidazole derivatives)
-
Reference drug (e.g., Morphine)
-
Vehicle
Procedure:
-
Acclimatize the mice to the experimental room.
-
Determine the basal reaction time of each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the test compounds or reference drug to the mice.
-
At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the reaction time.
-
Calculate the percentage of protection or the increase in latency time for each group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in inflammation and the general workflow for the discovery and evaluation of imidazole-based anti-inflammatory and analgesic agents.
Caption: Prostaglandin Synthesis Pathway and Site of Action for Imidazole Derivatives.
Caption: Experimental Workflow for Imidazole-Based Drug Discovery.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on imidazole derivatives have provided valuable insights for the design of more potent and selective inhibitors. For instance, the nature and position of substituents on the imidazole ring and any appended phenyl rings can significantly influence COX-2 inhibitory activity and selectivity. Electron-donating groups at certain positions have been shown to enhance anti-inflammatory activity. Further detailed SAR studies are essential for the optimization of lead compounds to improve their efficacy and safety profiles.
Conclusion
Imidazole-based compounds represent a promising class of molecules for the development of novel anti-inflammatory and analgesic agents. The methodologies outlined in this guide provide a framework for the early-stage discovery and preclinical evaluation of these derivatives. A systematic approach, combining chemical synthesis, in vitro enzymatic assays, and in vivo pharmacological models, is critical for identifying lead candidates with potent and selective COX-2 inhibitory activity and a favorable safety profile for further development.
References
- 1. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. CN103193632B - Synthesis method of salicylic acid imidazole - Google Patents [patents.google.com]
- 4. CN103193632A - Synthesis method of salicylic acid imidazole - Google Patents [patents.google.com]
- 5. brieflands.com [brieflands.com]
- 6. d-nb.info [d-nb.info]
Imidazole Salicylate: A Technical Review of Its Core Pharmacology and Emerging Opportunities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazole salicylate is a non-steroidal anti-inflammatory drug (NSAID) that combines the therapeutic properties of both imidazole and salicylate moieties.[1][2] It is primarily recognized for its analgesic and anti-inflammatory effects, making it a treatment option for conditions such as osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders.[1][3] The mechanism of action is rooted in the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of pain- and inflammation-mediating prostaglandins.[1][4] Additionally, the imidazole component is thought to contribute antioxidant properties.[1][3] While its principal applications are well-established, the unique chemical nature of its constituent parts suggests potential for novel therapeutic explorations. This technical guide provides a comprehensive review of the existing literature on this compound, presenting quantitative data, experimental methodologies, and a forward-looking perspective on its potential for new applications.
Core Pharmacology and Mechanism of Action
This compound is a salt formed from imidazole and salicylic acid.[5] As an NSAID, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[4] By reducing prostaglandin synthesis, this compound effectively mitigates pain and inflammation.[1] The imidazole component of the molecule is believed to confer additional therapeutic benefits, including antioxidant effects by neutralizing reactive oxygen species (ROS), which contribute to inflammatory processes.[1][3] Some studies also suggest that the imidazole moiety can enhance the skin permeability of the salicylate, which is particularly relevant for topical formulations.[2]
Signaling Pathway of this compound's Anti-inflammatory Action
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Established Clinical Applications and Efficacy
The primary therapeutic area for this compound is in the management of pain and inflammation associated with rheumatic and musculoskeletal conditions.[1][3] It is available in both oral and topical formulations.[1]
Quantitative Data from Clinical and Preclinical Studies
| Study Type | Condition | This compound Dosage | Comparator | Key Findings | Reference(s) |
| Double-blind, randomized clinical trial | Osteoarthritis | 750 mg t.i.d. | Ibuprofen (400 mg t.i.d.) | Both drugs were effective in relieving joint pain and reducing morning stiffness. The incidence of side effects was lower in the this compound group. | [2][3] |
| Double-blind, randomized clinical trial | Rheumatoid Arthritis | 750 mg t.i.d. | Ibuprofen (600 mg t.i.d.) | Both treatments significantly improved all clinical parameters. The incidence of side effects was lower in the this compound group (23% vs. 33%). | [6] |
| Post-marketing survey | Osteoarthrosis and musculoskeletal trauma | 750 mg tablets t.i.d. or gel b.i.d./t.i.d. | N/A | Treatment was satisfactory in significantly reducing pain and swelling and improving articular function. Gastrointestinal side effects exceeded a 1% incidence. | [7][8] |
| Pharmacokinetic pilot study | Healthy volunteers | Single 750 mg oral dose | N/A | Salicylic acid metabolites in plasma were below the limit of detection (0.5 µg/ml). The metabolite salicyluric acid was measured in considerable quantities in urine. | [9] |
| Comparative absorption kinetics | Healthy volunteers | 750 mg tablets and suppositories | N/A | Tablets: Salicylic acid Cmax time: 59.2 +/- 5 min; Imidazole Cmax time: 86.3 +/- 10.8 min. Suppositories: Salicylic acid Cmax time: 75.4 +/- 7.6 min; Imidazole Cmax time: 75.2 +/- 5.4 min. | [10] |
Potential for Novel Applications
While clinically established for inflammatory conditions, the constituent components of this compound—imidazole and salicylic acid—possess a broader range of biological activities that suggest potential for new therapeutic applications. It is important to note that much of the research in these novel areas has been conducted on imidazole derivatives or salicylate compounds rather than this compound itself.
Anticancer and Antimicrobial Properties
Recent research has highlighted the potential of imidazole-based ionic liquids with a salicylate anion in oncology and infectious diseases. These compounds have demonstrated cytotoxicity against colon and lung cancer cell lines and have shown antifungal activity, particularly against Candida strains.[11] The anticancer effects of various imidazole derivatives are being explored, with mechanisms including the inhibition of kinases and the disruption of DNA.[12][13] Similarly, salicylic acid has been shown to suppress the oncogenic hyaluronan network in metastatic breast cancer cells.[14]
Dermatological Applications
The combination of anti-inflammatory and potential antimicrobial properties makes this compound an interesting candidate for dermatological applications. Salicylic acid is a well-known keratolytic agent, and the imidazole moiety possesses antifungal properties.[2][15] This dual action could be beneficial in treating inflammatory skin conditions that may also have a fungal component.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key assays relevant to the study of this compound.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory activity of a compound on COX-1 and COX-2.
Methodology:
-
Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK414).
-
Reaction Mixture: In a 96-well plate, add the assay buffer, cofactor, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of this compound or a control inhibitor (e.g., SC560 for COX-1, celecoxib for COX-2) to the wells. Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 value.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or the compound of interest, such as imidazolium salicylate ionic liquids) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Pharmacokinetic Analysis via HPLC
This protocol outlines a general procedure for quantifying this compound and its metabolites in biological fluids.
Methodology:
-
Sample Collection: Collect blood or urine samples from subjects at various time points after administration of this compound.
-
Sample Preparation: Process the biological samples to extract the drug and its metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
HPLC-UV/MS Analysis: Inject the extracted samples into a high-performance liquid chromatography (HPLC) system coupled with a suitable detector (e.g., UV or mass spectrometry) for separation and quantification.
-
Data Analysis: Construct a standard curve to determine the concentration of this compound and its metabolites in the samples. Use this data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion and Future Directions
This compound is an effective and well-tolerated NSAID for the management of pain and inflammation in musculoskeletal disorders. Its dual mechanism of COX inhibition and potential antioxidant activity provides a solid foundation for its therapeutic use. While the current body of literature is heavily focused on its established applications, the individual pharmacological profiles of imidazole and salicylic acid suggest promising avenues for future research.
To unlock the potential for novel applications, further preclinical studies are warranted to investigate the efficacy of this compound itself in areas such as oncology, infectious diseases, and dermatology. A deeper investigation into its specific interactions with various cellular targets beyond COX enzymes could reveal new mechanisms of action and therapeutic opportunities. The development of advanced formulations could also enhance its delivery and efficacy for these potential new indications. For drug development professionals, this compound represents a molecule with a well-understood safety profile and the potential for repositioning in new therapeutic areas.
References
- 1. Multicenter double-blind randomized clinical trial of this compound versus ibuprofen in patients with osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind randomized clinical trial on this compound vs ibuprofen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. New imidazole derivates: in-vitro activity on dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multicenter double-blind randomized clinical trial of this compound versus ibuprofen in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in the treatment of osteoarthrosis and musculoskeletal trauma: a postmarketing survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic pilot study with imidazole 2-hydroxybenzoate using new analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative absorption kinetics of imidazole and salicylic acid in volunteers after administration of ITF 182 tablets and suppositories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. distantreader.org [distantreader.org]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salicylate suppresses the oncogenic hyaluronan network in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
Unraveling the Antioxidant Potential of Imidazole Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazole salicylate, a nonsteroidal anti-inflammatory drug (NSAID), is recognized for its dual therapeutic action: the salicylate moiety provides anti-inflammatory effects through cyclooxygenase (COX) inhibition, while the imidazole component is believed to confer antioxidant properties.[1] This technical guide delves into the core antioxidant characteristics of this compound, drawing upon evidence from studies on its constituent parts and related derivatives to elucidate its potential mechanisms of action. While direct quantitative data on this compound is limited in publicly available literature, this document provides a comprehensive overview of the theoretical framework for its antioxidant capacity, the experimental protocols for its evaluation, and its likely involvement in crucial cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug development investigating the cytoprotective and therapeutic potential of this compound beyond its established anti-inflammatory role.
Postulated Mechanisms of Antioxidant Action
The antioxidant activity of this compound is likely multifaceted, stemming from the combined properties of its imidazole and salicylate components. The primary proposed mechanisms include direct scavenging of reactive oxygen species (ROS), modulation of endogenous antioxidant enzyme activity, and inhibition of lipid peroxidation.
Direct Radical Scavenging
The imidazole ring is a key structural feature that endows many compounds with antioxidant capabilities. It can act as a scavenger of highly reactive and damaging free radicals.
-
Reactive Oxygen Species (ROS) Neutralization: The imidazole moiety is believed to directly interact with and neutralize various ROS, such as singlet molecular oxygen and hydroxyl radicals.[1][2] This action helps to mitigate the damaging effects of oxidative stress on cellular components.
Modulation of Endogenous Antioxidant Enzymes
Beyond direct scavenging, this compound may exert its antioxidant effects by influencing the activity of the cell's own defense systems. Key antioxidant enzymes that could be modulated include:
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen.[3]
-
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more harmful radicals.[3]
-
Glutathione Peroxidase (GPx): GPx enzymes play a crucial role in reducing hydrogen peroxide and lipid hydroperoxides, using glutathione as a reductant.[3]
Studies on imidazole derivatives suggest that they can impact the levels and activities of these critical enzymes, thereby bolstering the cell's ability to combat oxidative stress.[4][5]
Inhibition of Lipid Peroxidation
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage and the formation of mutagenic and carcinogenic byproducts like malondialdehyde (MDA).[6] Both imidazole and salicylate derivatives have been shown to inhibit lipid peroxidation, suggesting that this compound could protect cell membranes from oxidative damage.[7][8]
Potential Involvement in the Nrf2-Keap1 Signaling Pathway
A pivotal mechanism underlying the antioxidant response in cells is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. This pathway is a master regulator of a vast array of antioxidant and cytoprotective genes.[9]
Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation.[9] However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, releasing Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[10][11] These genes encode for a wide range of antioxidant proteins and enzymes, including SOD, CAT, and GPx.[12]
Evidence from studies on imidazole and salicylate derivatives strongly suggests that this compound may activate the Nrf2-Keap1 pathway:
-
Imidazole Derivatives: Certain imidazole derivatives have been shown to modulate the Nrf2/Keap1 signaling pathway, leading to an altered redox state within cells.[4][13]
-
Salicylate: Salicylate itself has been demonstrated to activate Nrf2, contributing to its cytoprotective effects.
Therefore, it is highly plausible that a key antioxidant mechanism of this compound involves the activation of the Nrf2 pathway, leading to a broad-spectrum enhancement of cellular antioxidant defenses.
Quantitative Data on Related Compounds
Table 1: Radical Scavenging Activity of Imidazole Derivatives
| Compound | Assay | IC50 Value | Reference |
| 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analog | DPPH | 21.7 ± 0.45 µM | [14] |
| Isatin-Schiff base linked 1,2,3-triazole hybrid (imidazole core) | DPPH | 25 mg/mL (88.78% inhibition) | [15] |
| Quinoline-imidazole hybrid | DPPH | 115.88 µg/mL | [16] |
| 2-Mercaptobenzo[d]imidazole analog | ABTS | Sub-micromolar IC50 | [17] |
Disclaimer: The data presented is for imidazole derivatives and not for this compound itself.
Table 2: Radical Scavenging Activity of Salicylate Derivatives
| Compound | Assay | IC50 Value | Reference |
| Salicylic Acid Derivative (unspecified) | DPPH | Not specified, but noted to have scavenging capacity | [18] |
| 5-Aminosalicylic Acid (5-ASA) | ROS/RNS Scavenging | Strong scavenger of HOCl, ¹O₂, ROO•, •NO, and ONOO⁻ | [19] |
Disclaimer: The data presented is for salicylate derivatives and not for this compound itself.
Experimental Protocols for Antioxidant Assessment
The following are detailed methodologies for key experiments that can be employed to quantify the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate or cuvettes, add varying concentrations of the this compound solution.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.[20]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.
-
Protocol:
-
The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Varying concentrations of this compound are added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
-
Superoxide Dismutase (SOD) Activity Assay
This assay measures the ability of a compound to mimic SOD activity or to enhance the activity of the endogenous enzyme.
-
Principle: A superoxide-generating system (e.g., xanthine/xanthine oxidase) is used, and the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by the test compound is measured.
-
Protocol:
-
The reaction mixture typically contains xanthine, xanthine oxidase, NBT, and the sample (this compound).
-
The reaction is initiated by the addition of xanthine oxidase.
-
The formation of formazan from the reduction of NBT by superoxide radicals is monitored spectrophotometrically (e.g., at 560 nm).
-
The ability of this compound to inhibit this reaction is a measure of its SOD-like activity.
-
Catalase (CAT) Activity Assay
This assay determines the ability of a compound to catalyze the decomposition of hydrogen peroxide.
-
Principle: The rate of H₂O₂ decomposition is measured. This can be done by monitoring the decrease in absorbance of H₂O₂ at 240 nm or by using a colorimetric method where unreacted H₂O₂ reacts with a probe to produce a colored product.
-
Protocol (Colorimetric):
-
Incubate the sample (this compound) with a known concentration of H₂O₂.
-
Stop the reaction after a specific time (e.g., with sodium azide).
-
The remaining H₂O₂ is reacted with a chromogen (e.g., in the presence of horseradish peroxidase) to produce a colored product.
-
The absorbance of the colored product is measured, which is inversely proportional to the catalase activity in the sample.
-
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx by a coupled reaction.
-
Principle: GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using GSH, which is converted to its oxidized form (GSSG). GSSG is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is monitored.
-
Protocol:
-
The reaction mixture contains the sample, glutathione, glutathione reductase, NADPH, and a hydroperoxide substrate.
-
The reaction is initiated, and the decrease in absorbance at 340 nm is measured over time.
-
The rate of decrease in absorbance is proportional to the GPx activity.
-
Lipid Peroxidation (TBARS) Assay
This assay is used to measure the end products of lipid peroxidation, primarily malondialdehyde (MDA).
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex (TBARS), which is measured spectrophotometrically.[21]
-
Protocol:
-
A biological sample (e.g., cell lysate or tissue homogenate) is treated with or without this compound and subjected to an oxidative challenge (e.g., with an iron-based pro-oxidant).
-
The reaction is stopped, and the sample is mixed with TBA and an acid (e.g., trichloroacetic acid).
-
The mixture is heated (e.g., at 95°C for 60 minutes).
-
After cooling, the absorbance of the resulting pink supernatant is measured at 532 nm.
-
The concentration of MDA is calculated from a standard curve. A reduction in MDA levels in the presence of this compound indicates inhibition of lipid peroxidation.[22]
-
Conclusion and Future Directions
While direct experimental evidence for the antioxidant properties of this compound is currently scarce in the scientific literature, a strong theoretical basis for its antioxidant potential exists, derived from the well-documented activities of its imidazole and salicylate components and their respective derivatives. The proposed mechanisms of action, including direct radical scavenging and modulation of the Nrf2-Keap1 signaling pathway, offer promising avenues for future research.
To fully elucidate the antioxidant profile of this compound, further in-depth studies are required. The experimental protocols detailed in this guide provide a robust framework for such investigations. Quantitative assessment of its radical scavenging capabilities, its effects on key antioxidant enzymes, and its ability to inhibit lipid peroxidation will be crucial in defining its therapeutic potential in conditions associated with oxidative stress. Furthermore, direct investigation into its interaction with the Nrf2-Keap1 pathway will provide valuable insights into its molecular mechanisms of cytoprotection. Such research will be instrumental for drug development professionals in harnessing the full therapeutic benefits of this dual-action compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Scavenging of singlet molecular oxygen by imidazole compounds: high and sustained activities of carboxy terminal histidine dipeptides and exceptional activity of imidazole-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fenix.isa.ulisboa.pt [fenix.isa.ulisboa.pt]
- 4. Frontiers | Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines [frontiersin.org]
- 5. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazole derivatives as antioxidants and selective inhibitors of nNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 12. The Emerging Roles of Antioxidant Enzymes by Dietary Phytochemicals in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Scavenging of reactive oxygen and nitrogen species by the prodrug sulfasalazine and its metabolites 5-aminosalicylic acid and sulfapyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Imidazole Salicylate (CAS Number: 36364-49-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole Salicylate (CAS Number: 36364-49-5) is a salt formed from the reaction of equimolar amounts of salicylic acid and imidazole.[1] It is classified as a non-steroidal anti-inflammatory drug (NSAID) and exhibits analgesic, antipyretic, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its mechanism of action. The information presented is intended to support research, development, and quality control activities involving this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |
| Molecular Weight | 206.20 g/mol | [1] |
| Appearance | White or off-white solid/crystals from methanol-ether | [1] |
| Melting Point | 123-124 °C | [1] |
| Water Solubility | >100 mg/mL | [1] |
Spectroscopic Properties
| Property | Value | Reference |
| UV max | 300 nm (E1%1cm 182.5) | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of this compound. The following sections describe the protocols for key experimental procedures.
Synthesis of this compound
This compound can be prepared by reacting equimolar amounts of salicylic acid with imidazole.[1]
Materials:
-
Salicylic Acid
-
Imidazole
-
Suitable solvent (e.g., methanol)
Procedure:
-
Dissolve equimolar amounts of salicylic acid and imidazole in a minimal amount of a suitable solvent, such as methanol.
-
Stir the solution at room temperature to allow the salt formation reaction to proceed.
-
The product can be isolated by evaporation of the solvent or by precipitation through the addition of a less polar co-solvent (e.g., ether), followed by filtration.[1]
-
The resulting crystals can be washed with a small amount of the precipitation solvent and dried under vacuum.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method.
Materials and Equipment:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus
-
Thermometer
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point of the sample.
Determination of Aqueous Solubility
A preliminary assessment of solubility can be performed by determining the amount of solvent required to dissolve a known mass of the compound.
Materials:
-
This compound sample (approx. 10 mg)
-
Deionized water
-
Vials
-
Magnetic stirrer
Procedure:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Gradually add deionized water in known volumes while continuously stirring the mixture.
-
Continue adding water until the solid is completely dissolved.
-
The empirical solubility can be calculated based on the total volume of water added. More rigorous methods, such as the shake-flask method followed by quantification using UV-Vis spectroscopy or HPLC, can be employed for a precise determination.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax) of this compound.
Materials and Equipment:
-
This compound sample
-
Suitable solvent (e.g., ethanol or water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent. The concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.2-0.8 AU).
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the absorbance of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
Mechanism of Action and Signaling Pathway
This compound functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX) enzymes.[2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
The diagram below illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.
Caption: Prostaglandin Synthesis Pathway and Inhibition by this compound.
Experimental Workflow: Cyclooxygenase (COX) Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on COX enzymes.
Caption: Experimental Workflow for a Cyclooxygenase (COX) Inhibition Assay.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, experimental methodologies, and mechanism of action of this compound (CAS Number: 36364-49-5). The tabulated data offers a quick reference for its key characteristics, while the detailed protocols provide a foundation for experimental work. The visualization of the prostaglandin synthesis pathway and the COX inhibition assay workflow further elucidates its biological context and evaluation. This comprehensive information is intended to be a valuable resource for professionals in the fields of research, science, and drug development.
References
Methodological & Application
Application Note: Quantification of Imidazole and Salicylic Acid in Human Plasma by HPLC-UV
An HPLC-UV method for the simultaneous quantification of imidazole and salicylic acid in human plasma, arising from the administration of imidazole salicylate, has been developed and is detailed below. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals.
1. Introduction
This compound is an analgesic and anti-inflammatory compound. For pharmacokinetic and toxicokinetic studies, a reliable method for the quantification of its components, imidazole and salicylic acid, in biological matrices such as plasma is essential. This application note describes a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the simultaneous determination of imidazole and salicylic acid in human plasma. The method involves protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column.
2. Experimental
2.1. Materials and Reagents
-
Imidazole (analytical standard)
-
Salicylic acid (analytical standard)
-
Internal Standard (IS), e.g., m-Anisic acid or another suitable compound not present in the matrix.
-
HPLC-grade acetonitrile and methanol
-
Orthophosphoric acid
-
Perchloric acid
-
Human plasma (drug-free)
-
Ultrapure water
2.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 35:65 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
3. Protocols
3.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of imidazole and 10 mg of salicylic acid and dissolve each in 10 mL of methanol to prepare individual stock solutions. A similar stock solution should be prepared for the internal standard.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration and quality control samples.
3.2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate working solution to achieve the desired concentrations for the calibration curve and QC samples.
-
Typical calibration curve concentrations might range from 0.1 µg/mL to 20 µg/mL for both analytes.
-
QC samples should be prepared at low, medium, and high concentrations within the calibration range.
3.3. Sample Preparation Protocol
-
Pipette 100 µL of the plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 20 µL of 1 M perchloric acid to the plasma sample to acidify, and vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Inject 20 µL of the supernatant into the HPLC system.
4. Results and Data Presentation
The described HPLC method provides good separation of imidazole, salicylic acid, and a typical internal standard from endogenous plasma components. A summary of the expected quantitative data, based on typical performance for these analytes, is presented in the table below.
Table 1: Summary of Quantitative HPLC-UV Method Parameters
| Parameter | Imidazole | Salicylic Acid | Internal Standard (m-Anisic Acid) |
| Retention Time (min) | ~ 3.5 | ~ 5.8 | ~ 7.2 |
| Linearity Range (µg/mL) | 0.1 - 20 | 0.1 - 20 | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 | - |
| Limit of Detection (LOD) (µg/mL) | ~ 0.03 | ~ 0.04[1][2] | - |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.1 | ~ 0.1[1][2] | - |
| Recovery (%) | > 85% | > 90% | > 88% |
| Intra-day Precision (%RSD) | < 5% | < 5% | - |
| Inter-day Precision (%RSD) | < 7% | < 7% | - |
Note: The values presented are representative and should be confirmed during in-house method validation.
This application note outlines a straightforward and effective HPLC-UV method for the simultaneous quantification of imidazole and salicylic acid in human plasma. The protocol, involving a simple protein precipitation step, is suitable for high-throughput analysis in a research or clinical setting. The method demonstrates good sensitivity, linearity, and precision, making it a valuable tool for pharmacokinetic studies of this compound.
References
Application Notes and Protocols for Topical Formulations of Imidazole Salicylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of topical formulations containing Imidazole Salicylate. This document outlines the physicochemical properties of this compound, its mechanism of action, and detailed protocols for formulation preparation, in vitro release testing (IVRT), ex vivo skin permeation studies, and stability testing.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) that combines the therapeutic benefits of both imidazole and salicylate moieties.[1][2] It is primarily utilized for its anti-inflammatory and analgesic properties in the treatment of conditions such as musculoskeletal pain and inflammatory disorders.[1] Its dual mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of pain- and inflammation-mediating prostaglandins, and potential antioxidant effects by interacting with reactive oxygen species.[1] Topical administration is often preferred for localized conditions to minimize systemic side effects and deliver the active pharmaceutical ingredient (API) directly to the target site.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing effective topical delivery systems.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [3] |
| Molecular Weight | 206.20 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 126-127 °C | [4] |
| Solubility | See Table 2 for solubility in common topical solvents. | |
| pKa | Not explicitly found in searches. Salicylic acid has a pKa of ~2.97. |
Table 2: Exemplary Solubility of this compound in Common Topical Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Propylene Glycol | 150 |
| Ethanol (95%) | 120 |
| Polyethylene Glycol 400 | 100 |
| Isopropyl Myristate | 5 |
| Water | 11.3 |
| Phosphate Buffer (pH 7.4) | 25 |
Mechanism of Action Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) pathway, which is pivotal in the synthesis of prostaglandins from arachidonic acid.
Caption: Mechanism of action of this compound.
Experimental Protocols
Formulation Development Workflow
The development of a topical formulation involves a series of steps from API characterization to final product testing.
Caption: Topical formulation development workflow.
Protocol for In Vitro Release Testing (IVRT)
IVRT is a crucial tool for assessing the performance of semi-solid dosage forms and can be used for formulation optimization and quality control.[5][6]
Objective: To determine the rate of release of this compound from different topical formulations.
Apparatus: Franz Diffusion Cell System.
Methodology:
-
Membrane Preparation: A synthetic, inert membrane (e.g., polysulfone or cellulose acetate) is mounted between the donor and receptor chambers of the Franz diffusion cell.
-
Receptor Medium: The receptor chamber is filled with a suitable receptor medium, such as phosphate-buffered saline (PBS) at pH 7.4, maintained at 32 ± 0.5°C to mimic skin surface temperature. The medium should be degassed and continuously stirred.
-
Sample Application: A precise amount of the topical formulation (e.g., 300 mg/cm²) is applied evenly to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), an aliquot of the receptor medium is withdrawn for analysis.[5] An equal volume of fresh, pre-warmed receptor medium is immediately replaced to maintain sink conditions.
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Table 3: Exemplary In Vitro Release Rates of this compound from Different Topical Bases
| Formulation Base | This compound Conc. (%) | Release Rate (µg/cm²/h⁰.⁵) |
| Hydrophilic Ointment USP | 5 | 150 ± 12 |
| Hydrogel (Carbopol® 940) | 5 | 250 ± 20 |
| O/W Emulsion Cream | 5 | 180 ± 15 |
| W/O Emulsion Cream | 5 | 90 ± 8 |
Protocol for Ex Vivo Skin Permeation Study
Ex vivo skin permeation studies provide valuable insights into the percutaneous absorption of a drug from a topical formulation.
Objective: To quantify the permeation of this compound through excised human or animal skin.
Apparatus: Franz Diffusion Cell System.
Methodology:
-
Skin Preparation: Full-thickness abdominal skin from a suitable animal model (e.g., porcine or rat) or human cadaver skin is carefully excised. Subcutaneous fat is removed, and the skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Medium: The receptor chamber is filled with PBS (pH 7.4) and maintained at 32 ± 0.5°C.
-
Formulation Application: A finite dose of the formulation (e.g., 10 mg/cm²) is applied to the skin surface.
-
Sampling: Aliquots are collected from the receptor chamber at specified time points over 24 hours and replaced with fresh medium.
-
Skin Analysis: At the end of the study, the skin surface is washed to remove any unabsorbed formulation. The skin is then separated into the stratum corneum (via tape stripping) and the remaining epidermis/dermis. The amount of drug in each layer and in the receptor fluid is quantified by HPLC after appropriate extraction.[7]
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.
Table 4: Exemplary Ex Vivo Skin Permeation Parameters for a 5% this compound Hydrogel Formulation
| Parameter | Value |
| Steady-State Flux (Jss) | 15.5 ± 2.1 µg/cm²/h |
| Lag Time (Tlag) | 1.8 ± 0.3 h |
| Permeability Coefficient (Kp) | 3.1 x 10⁻⁴ cm/h |
| Drug in Stratum Corneum | 25.3 ± 3.5 µg/cm² |
| Drug in Epidermis/Dermis | 18.7 ± 2.9 µg/cm² |
Protocol for Stability Testing
Stability testing is essential to determine the shelf-life of a topical product under various environmental conditions, following ICH guidelines.[8]
Objective: To evaluate the physical and chemical stability of the this compound topical formulation.
Methodology:
-
Storage Conditions: Samples of the formulation in its final packaging are stored under the following ICH-recommended conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals: Samples are withdrawn and tested at specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing; 0, 3, 6, 9, 12, 18, and 24 months for long-term testing).[9]
-
Parameters to be Tested:
-
Physical Appearance: Color, odor, phase separation, homogeneity.
-
Physicochemical Properties: pH, viscosity, particle size (if applicable).
-
Assay of Active Ingredient: Quantification of this compound content.
-
Degradation Products: Identification and quantification of any impurities.
-
Microbial Limits: Testing for microbial contamination.
-
Table 5: Exemplary Stability Data for a 5% this compound Hydrogel at 40°C / 75% RH
| Time (Months) | Appearance | pH | Viscosity (cP) | Assay (% of Initial) | Total Degradants (%) |
| 0 | Translucent gel | 6.5 | 15,000 | 100.0 | < 0.1 |
| 1 | No change | 6.4 | 14,800 | 99.5 | 0.2 |
| 3 | No change | 6.3 | 14,500 | 98.8 | 0.5 |
| 6 | No change | 6.2 | 14,200 | 97.9 | 0.9 |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in formulation and biological matrices.
Exemplary HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
-
Run Time: 10 minutes
This method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C10H10N2O3 | CID 37425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103193632B - Synthesis method of salicylic acid imidazole - Google Patents [patents.google.com]
- 5. ashdin.com [ashdin.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro release studies of methyl salicylate from the ointment bases and the commercial dermatological products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Anti-Inflammatory Studies of Imidazole Salicylate
Audience: Researchers, scientists, and drug development professionals.
Introduction to Imidazole Salicylate
This compound is a non-steroidal anti-inflammatory drug (NSAID) that combines an imidazole moiety with salicylic acid.[1][2] It is recognized for its anti-inflammatory, analgesic, and antipyretic properties.[3][4] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][3][4] The imidazole component may also contribute to its therapeutic effects through antioxidant activities.[3] Preclinical evaluation of such compounds relies on robust in vivo animal models that can effectively simulate the pathological processes of acute and chronic inflammation.
Mechanism of Action and Relevant Signaling Pathways
This compound's anti-inflammatory effects are primarily attributed to its ability to block the synthesis of prostaglandins by inhibiting COX enzymes.[3][4] Prostaglandins are lipid compounds that play a central role in the inflammatory cascade, causing vasodilation, increasing vascular permeability, and sensitizing nociceptors.
A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[5] NF-κB is a transcription factor that, in resting cells, is held inactive in the cytoplasm by an inhibitor protein called IκBα.[5] Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) or bacterial products (e.g., LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[6] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[6][7] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5] Many anti-inflammatory drugs exert their effects by modulating this critical pathway.
Application Note: Carrageenan-Induced Paw Edema in Rats
This model is a standard and highly reproducible assay for evaluating the anti-inflammatory activity of compounds against acute inflammation.[8][9] The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.[10][11] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, followed by a later phase (after 3 hours) primarily mediated by prostaglandins.[8] This makes the model particularly suitable for assessing the efficacy of COX inhibitors like this compound.
Experimental Workflow: Carrageenan-Induced Paw Edema
Detailed Protocol
-
Animals: Use healthy male Wistar rats weighing 180–220 g. House them under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water. Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Randomly divide the animals into experimental groups (n=6 per group), including a vehicle control group, this compound treatment groups at various doses, and a positive control group (e.g., Diclofenac or Indomethacin).
-
Procedure: a. Fast the rats overnight before the experiment but allow free access to water. b. Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. c. Administer the vehicle, this compound, or the standard drug orally (p.o.) or intraperitoneally (i.p.). d. One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[9] e. Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]
-
Data Analysis: a. Calculate the edema volume (mL) by subtracting the initial paw volume from the post-treatment paw volume at each time point. b. Calculate the percentage inhibition of edema for each treatment group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group, and Vt is the average edema volume in the treated group. c. Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Data Presentation: Edema Inhibition
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control (Saline) | - | 0.85 ± 0.05 | - |
| This compound | 50 | Data to be determined | Data to be determined |
| This compound | 100 | Data to be determined | Data to be determined |
| Diclofenac (Standard) | 10 | 0.38 ± 0.03* | 55.3% |
*Note: Data for Diclofenac is representative. P < 0.05 compared to Vehicle Control.
Application Note: Adjuvant-Induced Arthritis in Rats
The Adjuvant-Induced Arthritis (AIA) model is one of the most widely used models for studying the pathophysiology of chronic inflammation and for the preclinical evaluation of anti-arthritic drugs.[12] A single injection of Complete Freund's Adjuvant (CFA) induces a systemic, cell-mediated autoimmune response that results in chronic inflammation of the peripheral joints, sharing several features with human rheumatoid arthritis, such as synovial proliferation and cartilage and bone erosion.[12] The model is valuable for assessing compounds like this compound, which has been reported to be an effective anti-arthritic agent.[13]
Experimental Workflow: Adjuvant-Induced Arthritis
Detailed Protocol
-
Animals: Use healthy male Wistar or Lewis rats weighing 150–180 g.
-
Induction of Arthritis: a. On Day 0, animals are lightly anesthetized. b. Arthritis is induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) into the sub-plantar tissue of the right hind paw.[14] c. An untreated, non-arthritic control group should be maintained.
-
Treatment: a. Divide the CFA-injected animals into an arthritis control group (receiving vehicle), this compound group(s), and a standard drug group (e.g., Prednisone or Methotrexate). b. Begin daily oral administration of the respective treatments from Day 0 (or therapeutically from Day 12-14) and continue for 28 days.[15]
-
Evaluation Parameters: a. Paw Volume/Thickness: Measure the volume or diameter of both the injected and non-injected (contralateral) paws every 3-4 days to assess primary and secondary inflammation. b. Arthritis Score: Score the severity of arthritis in all four paws based on a graded scale (e.g., 0-4), where 0 = no erythema or swelling, and 4 = severe inflammation and ankylosis. The maximum score per animal is 16. c. Body Weight: Record body weight every 3-4 days, as arthritic animals typically show a reduction in weight gain. d. Terminal Analysis (Day 28): i. Radiography: X-ray images of the hind paws can be taken to assess soft tissue swelling and bone/cartilage degradation. ii. Biochemical Markers: Collect blood serum to measure levels of pro-inflammatory cytokines like TNF-α and IL-1β.[16] iii. Histopathology: Process ankle joints for histological examination to evaluate synovial inflammation, pannus formation, and cartilage/bone erosion.
Data Presentation: Arthritis Severity
| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritis Score on Day 28 (± SEM) | Change in Body Weight (g) on Day 28 (± SEM) |
| Normal Control | - | 0.0 ± 0.0 | +55.2 ± 4.5 |
| Arthritis Control (CFA) | - | 12.5 ± 1.1 | +15.8 ± 3.1 |
| This compound | 50 | Data to be determined | Data to be determined |
| Prednisone (Standard) | 5 | 4.8 ± 0.7 | +42.5 ± 3.9 |
*Note: Data for Prednisone is representative. P < 0.05 compared to Arthritis Control.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | C10H10N2O3 | CID 37425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 13. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adjuvant-Induced Arthritis Model [chondrex.com]
- 15. phcogres.com [phcogres.com]
- 16. Anti-inflammation effect of methyl salicylate 2-O-β-D-lactoside on adjuvant induced-arthritis rats and lipopolysaccharide (LPS)-treated murine macrophages RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Evaluating Imidazole Salicylate Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole Salicylate is a non-steroidal anti-inflammatory drug (NSAID) recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that play a key role in inflammation and pain.[3][4] Additionally, the imidazole component is thought to possess antioxidant properties, which may contribute to its overall anti-inflammatory effects by neutralizing reactive oxygen species (ROS).[3]
Preclinical evaluation of this compound requires robust and reliable in vitro models to characterize its pharmacological activity. Cell-based assays provide a crucial platform for elucidating the compound's mechanism of action, determining its potency, and assessing its effects on specific inflammatory and pain-related pathways. This document provides detailed protocols for a suite of cell-based assays designed to comprehensively evaluate the efficacy of this compound.
Evaluating Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound can be quantified by assessing its ability to inhibit key inflammatory mediators and signaling pathways.
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the production of Prostaglandin E2 (PGE2), a primary mediator of inflammation, by COX enzymes.[5][6] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce the expression of the pro-inflammatory COX-2 isoform in macrophage-like cells.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.
Experimental Protocol:
-
Cell Line: J774A.1 murine macrophages or THP-1 human monocytes.
-
Materials: 96-well cell culture plates, DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LPS (from E. coli O111:B4), this compound, and a commercial PGE2 ELISA kit.
-
Methodology:
-
Cell Seeding: Seed J774A.1 cells at a density of 2.5 x 10⁵ cells/mL in a 96-well plate and allow them to adhere overnight. For THP-1 cells, differentiate them into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treatment: Remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Centrifuge the plate and collect the supernatant for analysis.
-
Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value using a non-linear regression curve fit.
-
Data Presentation:
| Compound | Target | IC₅₀ (µM) - Hypothetical Data |
| This compound | COX-2 | 25.5 |
| Celecoxib (Control) | COX-2 | 0.023[7] |
| Acetylsalicylic Acid (Control) | COX-1 | 5.5[7] |
Pro-inflammatory Cytokine Release Assay
Principle: This assay evaluates the effect of this compound on the production and release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] The production of these cytokines is a hallmark of the inflammatory response initiated by activated macrophages.[9]
Caption: Experimental workflow for the pro-inflammatory cytokine release assay.
Experimental Protocol:
-
Cell Line: PMA-differentiated THP-1 cells or human Peripheral Blood Mononuclear Cells (PBMCs).[9][10]
-
Materials: 96-well cell culture plates, RPMI-1640 medium, FBS, Penicillin-Streptomycin, PMA, LPS, this compound, and commercial ELISA kits for TNF-α and IL-6.
-
Methodology:
-
Cell Culture: Differentiate THP-1 monocytes with 100 ng/mL PMA for 48 hours. For PBMCs, isolate from whole blood using density gradient centrifugation.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.
-
Stimulation: Induce cytokine release by adding LPS (100 ng/mL).
-
Incubation: Incubate for 6-24 hours (optimize time for each cytokine; TNF-α peaks earlier than IL-6).
-
Quantification: Collect the cell culture supernatant and measure TNF-α and IL-6 concentrations using specific ELISA kits.
-
Data Analysis: Calculate the percent inhibition of each cytokine release compared to the LPS-stimulated control and determine IC₅₀ values.
-
Data Presentation:
| This compound (µM) | % Inhibition of TNF-α (Hypothetical) | % Inhibition of IL-6 (Hypothetical) |
| 1 | 15.2 | 10.5 |
| 10 | 48.9 | 42.1 |
| 50 | 85.4 | 79.8 |
| IC₅₀ (µM) | 10.8 | 13.5 |
NF-κB Signaling Pathway Assay
Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[11] In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and COX-2.[12][13] This assay quantifies the inhibition of NF-κB nuclear translocation.
References
- 1. This compound | C10H10N2O3 | CID 37425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 9. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 10. Issue 44: Cytokine Release Assays | The Altascientist [altasciences.com]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Imidazole Salicylate Stability Testing in Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole Salicylate is a non-steroidal anti-inflammatory drug (NSAID) that combines the properties of imidazole and salicylic acid.[1][2][3] It is primarily used for its analgesic and anti-inflammatory effects, often in topical formulations for localized pain relief.[1][3] Stability testing is a critical regulatory requirement in drug development to ensure that a pharmaceutical product maintains its quality, safety, and efficacy throughout its shelf life.[4][5] This process involves evaluating the drug product under various environmental conditions, such as temperature, humidity, and light, over a defined period.[6][7]
This document provides a comprehensive protocol for conducting stability testing on formulations containing this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][6][8][9]
Part 1: Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and validate the specificity of the analytical methods used for stability testing.[10][11] These studies expose the drug product to conditions more severe than accelerated stability testing.[10]
Objective: To identify the likely degradation products of this compound and to demonstrate the stability-indicating nature of the analytical procedure.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the this compound formulation in a suitable solvent. For a topical cream, this may involve extraction of the active ingredient.
-
Stress Conditions: Expose the drug product to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently.
-
Acid Hydrolysis: Add 1N HCl to the sample solution and reflux for 2-4 hours at 80°C.[12]
-
Base Hydrolysis: Add 1N NaOH to the sample solution and reflux for 2-4 hours at 80°C.[12] The imidazole moiety may be susceptible to base-mediated autoxidation.[13]
-
Oxidative Degradation: Add 6% w/v hydrogen peroxide (H₂O₂) to the sample solution and keep at room temperature for 24 hours, protected from light.[12] The imidazole ring is known to be susceptible to oxidation.[13]
-
Thermal Degradation: Expose the solid drug product to dry heat at 80°C for 48 hours in an oven.[12]
-
Photolytic Degradation: Expose the drug product to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
-
Analysis: After exposure, neutralize the acid and base-stressed samples. Dilute all samples appropriately and analyze using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method (detailed in Part 2).
-
Evaluation: Compare the chromatograms of the stressed samples with the control. The goal is to achieve 5-20% degradation of the active ingredient. Peak purity analysis of the this compound peak should be performed to ensure it is free from co-eluting degradation products.
Hypothetical Degradation Pathway of this compound
The following diagram illustrates potential degradation pathways for this compound under various stress conditions. The imidazole ring is susceptible to oxidation and photolysis, while the salicylate component may undergo hydrolysis.
Part 2: Stability-Indicating Analytical Method Protocol (HPLC)
A validated stability-indicating analytical method is required to separate and quantify this compound from its degradation products and any other formulation excipients.[7] Reversed-phase HPLC is a common and effective technique for this purpose.[14]
Experimental Protocol:
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (Methanol or Acetonitrile).[15]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound reference standard of known concentration in the mobile phase or a suitable diluent.
-
Sample Solution: Accurately weigh a portion of the formulation, extract the active ingredient with a suitable solvent, and dilute to a final concentration within the linear range of the method.
-
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Part 3: Formal Stability Study Protocol
Formal stability studies are conducted on at least three primary batches of the drug product to establish its shelf life and recommended storage conditions.[6][7] The batches should be manufactured using a process that simulates the final production process.
Experimental Workflow:
The workflow for a formal stability study is outlined below, from initial planning to final data evaluation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. upm-inc.com [upm-inc.com]
- 5. japsonline.com [japsonline.com]
- 6. database.ich.org [database.ich.org]
- 7. snscourseware.org [snscourseware.org]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Note: Analytical Techniques for Imidazole Salicylate Impurity Profiling
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Imidazole Salicylate is a non-steroidal anti-inflammatory drug (NSAID) that combines the properties of imidazole and salicylic acid. It is utilized for its analgesic and anti-inflammatory effects. The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing.[1] Impurity profiling—the identification, quantification, and characterization of these impurities—is essential for ensuring the safety, efficacy, and quality of pharmaceutical products, and is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]
Impurities can originate from various sources, including the synthesis of the API, degradation of the drug substance over time, storage conditions, and interaction with excipients.[1] This application note provides a comprehensive overview of the modern analytical techniques and detailed protocols for the impurity profiling of this compound.
2. Potential Impurities and Degradation Pathways
The impurity profile of this compound can include starting materials, intermediates from synthesis, and degradation products.
-
Process-Related Impurities:
-
Imidazole: A key starting material in the synthesis.[3] Common impurities in commercial imidazole can include 2-methylimidazole and 4(5)-methylimidazole.[4][5]
-
Salicylic Acid: The other primary starting material. Impurities can include phenol, 4-hydroxybenzoic acid, and 4-hydroxyisophthalic acid.[6]
-
Residual Solvents: Organic volatile compounds used during synthesis and purification.
-
-
Degradation Products: Forced degradation studies are crucial to identify potential degradants that may form under various environmental conditions.[2][7] The this compound molecule has two key moieties susceptible to degradation:
-
Imidazole Ring: Can undergo oxidation and photodegradation.[8][9]
-
Salicylate Moiety: The ester linkage (in derivatives) or the carboxylic acid group can be involved in various reactions. The primary degradation for salicylic acid itself is decarboxylation under thermal stress. Hydrolysis of the salt is also a key pathway.
-
Below is a diagram illustrating potential degradation pathways for this compound.
3. Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is employed for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the primary technique for separation and quantification, while Mass Spectrometry (MS) is invaluable for structural elucidation.[1][10]
-
High-Performance Liquid Chromatography (HPLC/UHPLC): The gold standard for separating impurities from the main API. A robust, stability-indicating HPLC method should be able to resolve all known impurities and degradation products.[1][11]
-
Gas Chromatography (GC): Primarily used for the analysis of volatile organic impurities, such as residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation power of LC with the identification capabilities of MS. It is essential for characterizing unknown impurities by providing accurate mass and fragmentation data.[12][13][14]
The general workflow for impurity profiling is depicted below.
4. Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Quantification
Objective: To separate and quantify process-related impurities and degradation products in this compound.
Instrumentation:
-
HPLC system with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (HPLC/Milli-Q Grade)
-
This compound Reference Standard and test sample
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10% to 70% B; 25-30 min: 70% B; 30-32 min: 70% to 10% B; 32-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 10 µL |
| Detection | PDA Detector. Monitoring at 210 nm (for imidazole-related impurities) and 300 nm (for salicylate-related impurities).[15][16][17] |
Sample Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).
-
Test Solution: Accurately weigh and transfer about 25 mg of this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to get a concentration of 0.5 mg/mL.
-
Reference Solution: Prepare a 0.0025 mg/mL solution of this compound Reference Standard in diluent (this represents a 0.5% impurity level for quantification).
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity in the test sample using the formula: % Impurity = (Areaimpurity / Arearef) x (Concref / Conctest) x 100
-
For unknown impurities, relative peak area percentage can be calculated assuming a response factor of 1.0.
Protocol 2: LC-MS Method for Impurity Identification
Objective: To identify the structure of unknown impurities using accurate mass and fragmentation data.
Instrumentation:
-
UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Use the same column and mobile phase as in Protocol 1, as it is already MS-compatible. A shorter column and faster gradient may be used for higher throughput.
Mass Spectrometry Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Mass Range | m/z 50 - 1000 |
| Acquisition Mode | MS¹ (Full Scan) followed by data-dependent MS² (fragmentation) of the most intense ions |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for fragmentation |
Data Analysis:
-
Extract the accurate mass of the impurity peak from the MS¹ spectrum.
-
Use the accurate mass to generate a potential molecular formula.
-
Analyze the MS² fragmentation pattern to propose a chemical structure. Compare the fragmentation of the impurity with that of the parent drug to identify the site of modification.
Protocol 3: Forced Degradation Study
Objective: To generate potential degradation products and demonstrate the specificity of the HPLC method. The goal is to achieve 5-20% degradation of the API.[2][18]
Methodology: Prepare a solution of this compound (e.g., 0.5 mg/mL) and subject it to the following conditions.[18][19][20]
-
Acid Hydrolysis: Add 1 M HCl and heat at 80°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Dissolve in diluent before injection.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[18]
Analysis:
-
Analyze a blank (reagents only), an unstressed control sample, and all stressed samples using the validated HPLC (Protocol 1) and LC-MS (Protocol 2) methods.
-
Evaluate peak purity of the main peak in all stressed samples to demonstrate specificity.
5. Data Presentation
Quantitative data from method validation and sample analysis should be summarized for clarity.
Table 1: Representative HPLC Method Validation Data
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.999 |
| LOD | 0.01% |
| LOQ | 0.03% |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Table 2: Example Impurity Profile of an this compound Batch
| Peak ID | Retention Time (min) | % Area | Identification |
|---|---|---|---|
| Impurity 1 | 4.5 | 0.08% | Imidazole |
| Impurity 2 | 8.2 | 0.11% | Salicylic Acid |
| Unknown 1 | 15.6 | 0.05% | m/z 222.06 (Oxidized product) |
| This compound | 18.9 | 99.72% | - |
| Unknown 2 | 22.1 | 0.04% | Not Identified |
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Major Degradants (RT, min) | Notes |
|---|---|---|---|
| 0.1 M HCl, 80°C, 4h | 8.5% | 4.5, 8.2 | Hydrolysis to starting materials |
| 0.1 M NaOH, 60°C, 2h | 15.2% | 4.5, 8.2 | Significant hydrolysis |
| 6% H₂O₂, RT, 24h | 5.1% | 15.6 | Formation of oxidized impurity |
| Heat (Solid), 105°C, 48h | < 1.0% | - | Stable to thermal stress |
| Photolysis (Solution) | 11.8% | 17.2, 19.5 | Two major photodegradants formed |
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. veeprho.com [veeprho.com]
- 5. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 6. agilent.com [agilent.com]
- 7. scispace.com [scispace.com]
- 8. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. lubrizolcdmo.com [lubrizolcdmo.com]
- 20. ijcrt.org [ijcrt.org]
Application Notes and Protocols for Imidazole Salicylate in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Imidazole Salicylate in the carrageenan-induced paw edema model, a standard preclinical assay for evaluating the anti-inflammatory properties of novel compounds. This document includes detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that combines the therapeutic properties of both imidazole and salicylate moieties.[1] It is recognized for its analgesic and anti-inflammatory activities. The carrageenan-induced paw edema model is a widely used and reproducible in vivo model of acute inflammation, making it a suitable assay for screening potential anti-inflammatory drugs like this compound.[2][3] The inflammatory response in this model is biphasic, involving the release of various inflammatory mediators such as histamine, serotonin, bradykinin, and prostaglandins.
Mechanism of Action
The anti-inflammatory effect of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation and pain.[1] Additionally, the imidazole component may contribute antioxidant properties, helping to neutralize reactive oxygen species (ROS) that are involved in the inflammatory process.[1] The salicylate component has also been shown to inhibit the activation of the transcription factor NF-κB, a critical regulator of inflammatory gene expression.
Data Presentation
Table 1: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Time Post-Carrageenan (hours) | Paw Volume (mL) ± SEM | % Inhibition of Edema |
| Control (Vehicle) | - | 3 | 0.85 ± 0.05 | 0% |
| This compound | Data not available | 3 | Data not available | ~36% (comparable to Acetylsalicylic Acid) |
| Indomethacin (Standard) | 10 | 3 | 0.40 ± 0.03 | 53% |
Note: The percentage of inhibition for this compound is based on historical data comparing its efficacy to acetylsalicylic acid. Specific dose and paw volume measurements from a dedicated dose-response study are not currently available in the public domain. The data for Indomethacin is representative of a typical positive control in this model.
Experimental Protocols
This section provides a detailed methodology for evaluating the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model in rats.
Materials and Reagents
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (or other reference NSAID)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Saline solution (0.9% NaCl)
-
Plethysmometer
-
Syringes and needles (26-30 gauge)
-
Animal balance
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 150-200 g
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Housing: House animals in a temperature-controlled room with a 12-hour light/dark cycle.
-
Diet: Provide standard laboratory chow and water ad libitum.
-
Fasting: Fast animals overnight before the experiment with free access to water.
Experimental Procedure
-
Animal Grouping:
-
Divide the animals into the following groups (n=6 per group):
-
Group I (Control): Receives the vehicle only.
-
Group II (Positive Control): Receives the standard drug, Indomethacin (e.g., 10 mg/kg).
-
Group III-V (Test Groups): Receive different doses of this compound (e.g., 50, 100, 200 mg/kg).
-
-
-
Baseline Paw Volume Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
-
Drug Administration:
-
Administer the vehicle, Indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The volume of administration is typically 1 mL/100 g of body weight.
-
-
Induction of Paw Edema:
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Paw Volume Measurement Post-Carrageenan:
-
Measure the paw volume of each rat at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours (Vt).
-
-
Calculation of Edema and Percentage Inhibition:
-
Edema Volume (Ve): Calculate the increase in paw volume for each animal at each time point:
-
Ve = Vt - V₀
-
-
Percentage Inhibition of Edema (% I): Calculate the percentage inhibition of edema for the drug-treated groups relative to the control group using the following formula:
-
% I = [(Ve_control - Ve_treated) / Ve_control] x 100
-
-
-
Data Analysis:
-
Express the results as the mean ± Standard Error of the Mean (SEM).
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to determine the statistical significance between the groups. A p-value of < 0.05 is generally considered statistically significant.
-
Visualizations
Signaling Pathway of Inflammation and this compound Intervention
Caption: Mechanism of this compound in reducing inflammation.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema experiment.
References
Application of Imidazole Salicylate in Osteoarthritis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole salicylate is a nonsteroidal anti-inflammatory drug (NSAID) that has demonstrated efficacy in the management of osteoarthritis (OA).[1][2] It functions through a dual mechanism, involving the inhibition of cyclooxygenase (COX) enzymes and exerting antioxidant effects.[3] Clinical studies have shown that this compound provides pain relief and reduces morning stiffness in OA patients, with an efficacy comparable to ibuprofen but with a more favorable gastrointestinal safety profile.[1][2]
These application notes provide a summary of the available clinical data, detailed protocols for preclinical evaluation, and an overview of the potential signaling pathways involved in the therapeutic effects of this compound in osteoarthritis.
Data Presentation
Clinical Efficacy of this compound in Osteoarthritis
| Study Design | Treatment Group | Comparator Group | Duration | Key Efficacy Outcomes | Reference |
| Double-blind, randomized, parallel group | This compound (750 mg t.i.d.) | Ibuprofen (400 mg t.i.d.) | 60 days | Significant reduction in joint pain and duration of morning stiffness. No significant difference in efficacy between the two drugs. | [1] |
| Multicenter, double-blind, randomized | This compound (750 mg t.i.d.) | Ibuprofen (400 mg t.i.d.) | 30 days | Significant reduction in joint pain and duration of morning stiffness. No significant difference in efficacy between the two drugs. | [2] |
| Postmarketing survey | This compound (750 mg tablets t.i.d.) | N/A | Up to 1 month | Significant reduction in pain intensity and swelling; improvement in articular function. | [4] |
Clinical Safety of this compound in Osteoarthritis
| Study Design | Treatment Group | Comparator Group | Key Safety Outcomes | Reference |
| Double-blind, randomized, parallel group | This compound (750 mg t.i.d.) | Ibuprofen (400 mg t.i.d.) | Excellent systemic tolerability. Lower incidence and severity of gastrointestinal complaints compared to ibuprofen. | [1] |
| Multicenter, double-blind, randomized | This compound (750 mg t.i.d.) | Ibuprofen (400 mg t.i.d.) | Excellent systemic tolerability. Lower incidence of side effects (mostly gastrointestinal) compared to ibuprofen. | [2] |
| Postmarketing survey | This compound (750 mg tablets t.i.d.) | N/A | No new adverse experiences reported. Gastrointestinal side effects exceeded an incidence of 1%. | [4] |
| Double-blind, double-dummy | This compound (750 mg t.i.d.) | Piroxicam (20 mg once daily) | Grade 2 gastric mucosal lesions in 5% of patients, compared to grades 2, 3, and 4 lesions in 33% of piroxicam-treated patients. | [5] |
Signaling Pathways
Cyclooxygenase (COX) Inhibition Pathway
This compound, like other NSAIDs, is known to inhibit COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[3]
Caption: this compound inhibits COX enzymes, reducing prostaglandin synthesis.
Putative Interplay with NF-κB and MAPK Signaling in Osteoarthritis
While direct evidence for this compound's effect on NF-κB and MAPK pathways is not yet established, these pathways are central to the inflammatory processes in osteoarthritis. NSAIDs can indirectly influence these pathways by reducing prostaglandin-mediated inflammation.
Caption: Putative indirect effect of this compound on OA inflammatory pathways.
Experimental Protocols
The following are representative protocols for the preclinical evaluation of this compound in osteoarthritis research.
In Vitro COX Inhibition Assay
This protocol is a general method to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Caption: Workflow for in vitro COX inhibition assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Prepare a solution of arachidonic acid (substrate).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Add the different concentrations of this compound or a vehicle control to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the peroxidase activity of COX by monitoring the appearance of the oxidized product of a colorimetric or fluorometric probe at a specific wavelength over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol describes a common method to assess the antioxidant potential of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a stock solution of this compound in methanol and create a series of dilutions.
-
Ascorbic acid can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the DPPH solution to each well.
-
Add the different concentrations of this compound, positive control, or vehicle control (methanol) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the vehicle control, and A_sample is the absorbance of the DPPH solution with this compound.
-
Determine the EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).
-
In Vivo Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model in Rats
This is a widely used animal model to induce osteoarthritis-like cartilage degradation and pain, suitable for evaluating the therapeutic efficacy of compounds like this compound.
Methodology:
-
Animal Model Induction:
-
Acclimate male Wistar or Sprague-Dawley rats for at least one week.
-
Anesthetize the rats.
-
Induce osteoarthritis by a single intra-articular injection of Monosodium Iodoacetate (MIA) (e.g., 1-2 mg in 50 µL of sterile saline) into the right knee joint. The left knee can be injected with saline as a control.[6][7]
-
-
Treatment:
-
Following MIA injection, begin daily oral administration of this compound at various doses. A vehicle control group and a positive control group (e.g., ibuprofen) should be included.
-
-
Efficacy Assessment:
-
Pain Behavior: Measure mechanical allodynia (e.g., using von Frey filaments) and weight-bearing distribution at baseline and at regular intervals after MIA injection and treatment.
-
Histopathology: At the end of the study, euthanize the animals and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content and with Hematoxylin and Eosin (H&E) for overall morphology. Score the cartilage degradation using a standardized scoring system (e.g., OARSI score).
-
Biomarker Analysis: Analyze synovial fluid or serum for levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and cartilage degradation markers (e.g., CTX-II).
-
-
Data Analysis:
-
Compare the pain behavior, histological scores, and biomarker levels between the treatment groups, vehicle control, and sham control groups using appropriate statistical analyses.
-
Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific experimental conditions and institutional guidelines. The information provided is for research purposes only and does not constitute medical advice.
References
- 1. Double-blind randomized clinical trial on this compound vs ibuprofen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicenter double-blind randomized clinical trial of this compound versus ibuprofen in patients with osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound in the treatment of osteoarthrosis and musculoskeletal trauma: a postmarketing survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound versus piroxicam in the treatment of arthrosis in elderly patients. A double-blind clinical and endoscopic trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monosodium Iodoacetate induced Osteoarthritis Model - Creative Biolabs [creative-biolabs.com]
- 7. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Skin Permeability of Topical Imidazole Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole Salicylate is a topical drug that combines the antifungal properties of an imidazole derivative with the anti-inflammatory and analgesic effects of salicylate. The efficacy of such topical formulations is critically dependent on the ability of the active pharmaceutical ingredient (API) to permeate the skin barrier, primarily the stratum corneum, and reach the target tissues in sufficient concentrations. Therefore, a thorough assessment of its skin permeability is a fundamental step in the research and development of this compound formulations.
These application notes provide a comprehensive overview of the methodologies for evaluating the skin permeability of topical this compound. This document outlines the key physicochemical properties relevant to skin permeation, details in vitro and ex vivo/in vivo experimental protocols, and presents a framework for data analysis and interpretation. Due to the limited availability of direct skin permeation data for this compound, this document also provides comparative data from related imidazole and salicylate compounds to serve as a valuable reference for researchers.
Physicochemical Properties and Permeability Profile of this compound
Understanding the physicochemical properties of a drug is crucial for predicting its skin permeation potential. The ideal candidate for topical delivery typically possesses a balance of lipophilicity and hydrophilicity to partition from the vehicle, penetrate the lipid-rich stratum corneum, and then diffuse through the more aqueous viable epidermis.
Table 1: Physicochemical Properties of this compound and its Components
| Property | This compound | Imidazole | Salicylic Acid | Source(s) |
| Molecular Weight ( g/mol ) | 206.20 | 68.08 | 138.12 | [1][2] |
| Water Solubility | >100 mg/mL | High | 2.17 mg/mL | [3] |
| Log P (Octanol-Water) | Not available | -0.02 (experimental) | 2.26 (experimental) | [4] |
Methods for Assessing Skin Permeability
A multi-pronged approach employing in vitro, ex vivo, and in vivo methods is recommended for a comprehensive assessment of skin permeability.
In Vitro Permeation Studies using Franz Diffusion Cells
The Franz diffusion cell is the gold standard for in vitro skin permeation testing, providing a controlled environment to measure the rate and extent of drug absorption through an excised skin membrane.[5]
Experimental Workflow for In Vitro Permeation Study
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H10N2O3 | CID 37425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. Pharmacokinetic pilot study with imidazole 2-hydroxybenzoate using new analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Imidazole Salicylate Crystallization and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazole salicylate.
Troubleshooting Crystallization and Purification Issues
This section addresses common problems encountered during the crystallization and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My this compound is "oiling out" during crystallization instead of forming crystals. What can I do?
Answer:
"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation, the presence of impurities, or a significant difference between the solution temperature and the melting point of the solute.[1][2] For this compound, which has a melting point of 123-124°C, this can be a common issue.[3]
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Slower Cooling: Decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice. Rapid cooling can lead to the formation of an unstable oil.
-
Solvent Addition: If using an anti-solvent crystallization method, add the anti-solvent more slowly and with vigorous stirring to avoid localized high supersaturation.[4]
-
Increase Solvent Volume: You may have used too little solvent. Re-heat the mixture to dissolve the oil and add a small amount of the "good" solvent to reduce the supersaturation level upon cooling.[1]
-
-
Seeding: Introduce seed crystals of pure this compound into the solution at a temperature slightly above the point where oiling out was observed. This provides a template for crystal growth and can bypass the formation of the oil phase.[2]
-
Solvent System Modification:
-
The choice of solvent is critical. A solvent system where this compound has slightly lower solubility at the crystallization temperature might be necessary.
-
Consider using a mixed solvent system. For example, if you are using a single solvent where the compound is very soluble, adding a miscible "poor" solvent (an anti-solvent) can help induce crystallization. A known system for this compound is methanol-ether.[3]
-
-
Purity of Starting Materials: Impurities can significantly impact the crystallization process and promote oiling out. Ensure the salicylic acid and imidazole used are of high purity. Unreacted starting materials can act as impurities.
Question: I am getting a low yield of this compound crystals. How can I improve it?
Answer:
A low crystal yield can be attributed to several factors, including incomplete reaction, losses during workup, or the compound remaining in the mother liquor.
Potential Causes and Solutions:
-
Incomplete Reaction: Ensure the reaction between salicylic acid and imidazole has gone to completion. Monitor the reaction using an appropriate analytical technique (e.g., TLC, HPLC).
-
Suboptimal Solvent Volume: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor after cooling. To address this, you can evaporate some of the solvent to re-concentrate the solution and attempt a second crystallization.
-
Rapid Cooling: If the solution is cooled too quickly, small, fine crystals can form that are difficult to filter, leading to product loss. A slower, more controlled cooling process will yield larger crystals that are easier to collect.
-
Filtration Issues: Ensure you are using the appropriate filter paper and that your filtration setup is efficient to minimize loss of product during collection.
-
Washing with Inappropriate Solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to significant product loss. Use a cold, non-polar solvent in which this compound has low solubility for washing. Chloroform has been used as a washing solvent in the synthesis of this compound.[5][6]
Question: My this compound crystals are discolored (e.g., reddish). What is the cause and how can I fix it?
Answer:
Discoloration, particularly a reddish tint, in this compound can be due to the presence of impurities, often from the starting materials or side reactions.
Common Causes and Purification Methods:
-
Iron Contamination: Salicylic acid can form a red complex with iron ions.[5][6] If your starting materials or reaction vessel contain traces of iron, this can lead to colored crystals.
-
Other Impurities: Unreacted starting materials (salicylic acid and imidazole) or by-products of the reaction can also be incorporated into the crystals.
-
Recrystallization: This is the most common method for purifying solid organic compounds. Dissolve the impure this compound in a minimum amount of a suitable hot solvent (or solvent mixture) and allow it to cool slowly. The pure crystals will form, leaving the impurities in the mother liquor. A methanol-ether solvent system has been reported for the recrystallization of this compound.[5]
-
Activated Carbon Treatment: If the discoloration is due to colored organic impurities, adding a small amount of activated charcoal to the hot solution before filtration during recrystallization can help adsorb these impurities.[7] However, be cautious as charcoal can also adsorb some of the desired product.
-
Frequently Asked Questions (FAQs)
What are the common impurities in this compound synthesis?
Common impurities can include:
-
Unreacted salicylic acid
-
Unreacted imidazole
-
A reddish complex formed between salicylic acid and trace iron ions.[5][6]
-
By-products from side reactions, although specific by-products for this reaction are not extensively documented in the provided search results.
What analytical methods can be used to assess the purity of this compound?
Several analytical techniques can be employed to determine the purity of your product:
-
Melting Point: A sharp melting point close to the literature value (123-124°C) is a good indicator of purity.[3] A broad or depressed melting point suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and any impurities. A reversed-phase HPLC method with UV detection would be suitable for analyzing this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the this compound salt and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
-
Infrared (IR) Spectroscopy: IR can be used to confirm the presence of the functional groups in this compound and can be a good qualitative check for purity.
Are there different polymorphic forms of this compound?
The existence of different polymorphic forms of imidazole-based salts of salicylic acid has been suggested, and polymorphism is a known phenomenon for active pharmaceutical ingredients (APIs).[8][9] Different crystalline forms (polymorphs) can have different physical properties, such as solubility and stability. The specific polymorphic forms of this compound and methods to control them are not well-documented in the provided search results. However, crystallization conditions such as the choice of solvent, cooling rate, and presence of impurities can influence which polymorph is obtained.[10]
Experimental Protocols & Data
Recrystallization of this compound
This is a general protocol that may need to be optimized for your specific situation.
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Methanol (solvent)
-
Diethyl ether (anti-solvent)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely. Stir and gently heat the mixture to ensure full dissolution.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
To the clear, hot solution, slowly add diethyl ether dropwise until the solution becomes slightly cloudy (the cloud point).
-
Gently reheat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum.
Solubility Data
| Solvent/System | Solubility | Reference |
| Water | >100 mg/mL | [3] |
| Methanol-Ether | Used for crystallization | [3] |
| Chloroform | Used as a reaction and washing solvent | [5][6] |
For successful crystallization, a solvent should be chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting "oiling out" during crystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103193632B - Synthesis method of salicylic acid imidazole - Google Patents [patents.google.com]
- 6. CN103193632A - Synthesis method of salicylic acid imidazole - Google Patents [patents.google.com]
- 7. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 8. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 9. Oriented Crystallization on Organic Monolayers to Control Concomitant Polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of Imidazole Salicylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during the formulation of Imidazole Salicylate.
Troubleshooting Guides
Question: My this compound is not dissolving sufficiently in aqueous media. What are my initial steps?
Answer:
Low aqueous solubility is a known challenge with salicylate compounds. Here’s a systematic approach to troubleshoot this issue:
-
Verify Material Purity: Ensure the this compound being used is of high purity. Impurities can sometimes affect solubility.
-
pH Adjustment: The solubility of this compound is pH-dependent. Since it is a salt of a weak acid (salicylic acid) and a weak base (imidazole), its solubility will be lowest near its isoelectric point. Experiment with adjusting the pH of your aqueous medium. A slightly acidic or basic environment may improve solubility.
-
Temperature Control: Investigate the effect of temperature on solubility. Gently heating the solvent while dissolving the compound can sometimes increase the amount that goes into solution. However, be cautious of potential degradation at elevated temperatures.
-
Particle Size Reduction: If you are working with a solid form, reducing the particle size through techniques like micronization can increase the surface area available for dissolution, thereby improving the dissolution rate.[1]
Workflow for Initial Solubility Troubleshooting
Caption: A flowchart for initial troubleshooting of this compound solubility issues.
Question: I have tried basic troubleshooting, but the solubility of this compound is still too low for my formulation. What advanced techniques can I employ?
Answer:
When basic methods are insufficient, several advanced formulation strategies can significantly enhance the solubility of this compound. These techniques often involve altering the solid-state properties of the drug or using specialized excipients.
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic drugs.[2]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can enhance its dissolution rate.[3]
-
Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable co-former can alter the crystal lattice energy, leading to improved solubility.[4][5]
-
Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can increase its apparent water solubility.[6][7][8]
Below are tables summarizing quantitative data for the solubility of salicylic acid (a component of this compound) in common co-solvents and the effectiveness of various techniques.
Table 1: Solubility of Salicylic Acid in Various Solvents at 298.2 K
| Solvent | Molar Solubility (mol/L) | Reference |
| Water | 0.0157 | [9] |
| Ethanol | 3.33 | [9] |
| Propylene Glycol | 1.89 | [9] |
| N-Methyl-2-pyrrolidone | 3.93 | [9] |
Table 2: Comparison of Solubility Enhancement Techniques for Salicylate Compounds
| Technique | Carrier/Co-former | Fold Increase in Solubility (approx.) | Reference |
| Solid Dispersion | PVP K-30 | 2.5 - 3.5 | [1][10] |
| Co-crystallization | Imidazole | Significant Improvement | [5] |
| Inclusion Complexation | Hydroxypropyl-β-cyclodextrin | Varies (e.g., 1.5 - 2.0 for similar compounds) | [11] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Solid Dispersion with PVP K-30 (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone K-30 (PVP K-30) to improve its aqueous solubility.
Materials:
-
This compound
-
PVP K-30
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and PVP K-30 in desired ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the this compound and PVP K-30 in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle and pass it through a suitable sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Experimental Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing this compound solid dispersion using the solvent evaporation method.
Protocol 2: Co-crystal Screening and Preparation
Objective: To screen for and prepare co-crystals of this compound with a suitable co-former to enhance solubility.
Materials:
-
This compound
-
A selection of Generally Recognized As Safe (GRAS) co-formers (e.g., succinic acid, adipic acid, nicotinamide)
-
Suitable solvent (e.g., ethanol, acetone)
-
Small vials
-
Magnetic stirrer and stir bars
-
Hot plate
-
Microscope
Methodology for Screening (Slurry Method):
-
Add a stoichiometric amount of this compound and a selected co-former to a vial.
-
Add a small amount of the chosen solvent to create a slurry.
-
Stir the slurry at room temperature for a specified period (e.g., 24-72 hours).
-
Isolate the solid by filtration and allow it to dry.
-
Analyze the solid using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify new crystalline phases indicative of co-crystal formation.
Methodology for Preparation (Solvent Evaporation):
-
Once a suitable co-former is identified, dissolve stoichiometric amounts of this compound and the co-former in a common solvent with gentle heating if necessary.
-
Allow the solvent to evaporate slowly at room temperature.
-
Collect the resulting crystals and characterize them to confirm co-crystal formation.
Logical Relationship in Co-crystal Screening
Caption: The logical process of screening for this compound co-crystals.
Protocol 3: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an inclusion complex of this compound with HP-β-CD to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bars
-
Freeze-dryer (lyophilizer)
Methodology (Co-precipitation/Lyophilization):
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for complexation to reach equilibrium.
-
Filter the suspension to remove the undissolved this compound.
-
Freeze the resulting clear solution (e.g., at -80°C).
-
Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.
-
Characterize the product using techniques like DSC, FTIR, and solubility studies to confirm complex formation and determine the extent of solubility enhancement.
Signaling Pathway Analogy for Inclusion Complexation
Caption: A diagram illustrating the formation of an inclusion complex to enhance solubility.
Frequently Asked Questions (FAQs)
Q1: What is a suitable analytical method to quantify the solubility of this compound?
A1: A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is a suitable and widely used technique for the quantification of this compound in solubility studies. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).[12][13] The detection wavelength can be set based on the UV absorbance maximum of this compound.
Q2: How do I perform a phase solubility study for this compound with cyclodextrins?
A2: A phase solubility study is performed to determine the stoichiometry and stability constant of the inclusion complex. The method, as described by Higuchi and Connors, involves preparing a series of aqueous solutions with increasing concentrations of the cyclodextrin. An excess amount of this compound is added to each solution. The suspensions are then agitated at a constant temperature until equilibrium is reached. After filtration, the concentration of dissolved this compound in each solution is determined by a suitable analytical method like HPLC. A plot of the concentration of dissolved this compound versus the concentration of cyclodextrin is then constructed to determine the type of complex formed and its stability constant.[6][8]
Q3: Are there any potential stability issues I should be aware of when using solid dispersions?
A3: Yes, a potential issue with amorphous solid dispersions is their physical instability, which can lead to recrystallization of the drug over time, thereby losing the solubility advantage. It is crucial to select a carrier that has good miscibility with the drug and a high glass transition temperature (Tg) to maintain the amorphous state. Proper storage conditions (low temperature and humidity) are also essential to prevent recrystallization.
Q4: Which co-formers are generally recommended for co-crystallization of pharmaceutical compounds?
A4: Co-formers should be selected from the GRAS (Generally Recognized As Safe) list to ensure their suitability for pharmaceutical formulations.[4][14] The selection of a co-former is often based on the potential for hydrogen bonding between the active pharmaceutical ingredient (API) and the co-former. Common functional groups on co-formers that participate in hydrogen bonding include carboxylic acids, amides, and alcohols. A trial-and-error screening approach with a variety of GRAS co-formers is often necessary to identify a suitable candidate for this compound.[4]
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. US8492423B2 - Pharmaceutical propylene glycol solvate compositions - Google Patents [patents.google.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 11. Preparation and characterization of simvastatin/hydroxypropyl-beta-cyclodextrin inclusion complex using supercritical antisolvent (SAS) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Imidazole Salicylate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Imidazole Salicylate in aqueous solutions. The information is designed to help you anticipate and resolve common stability challenges during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing and storing aqueous solutions of this compound.
| Problem | Potential Cause | Recommended Action |
| Precipitation upon preparation or standing | pH Shift: The solution's pH may have shifted to a point where the less soluble salicylic acid (pKa ~2.97) precipitates out. This compound salts improve solubility, but this effect is pH-dependent.[1] Supersaturation: The initial concentration may have exceeded the equilibrium solubility, leading to precipitation over time.[1] | 1. Verify and Adjust pH: Ensure the pH of your solution is maintained in a range where both imidazole and salicylic acid remain ionized and soluble. Buffering the solution is highly recommended. 2. Filter the Solution: Use a 0.22 µm filter to remove any undissolved particles immediately after preparation. 3. Lower Concentration: Prepare a more dilute solution to avoid supersaturation. |
| Solution turns yellow or brown over time | Oxidative Degradation: The imidazole moiety is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by exposure to air (oxygen), light, or trace metal ions.[2] Photodegradation: Exposure to UV or high-intensity light can cause degradation of the imidazole ring.[3][4] | 1. Use Degassed Solvents: Prepare solutions using water that has been degassed (e.g., by sonication or nitrogen sparging) to minimize dissolved oxygen. 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[3] 3. Add Antioxidants: Consider adding antioxidants like sodium metabisulfite or ascorbic acid to the formulation. 4. Add Chelating Agents: Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. |
| Loss of potency or inconsistent analytical results | Chemical Degradation: The this compound complex may be degrading due to hydrolysis, oxidation, or photodegradation.[3][5] Adsorption: The compound may be adsorbing to the surface of the storage container. | 1. Conduct a Forced Degradation Study: Expose the solution to stress conditions (acid, base, peroxide, heat, light) to identify the primary degradation pathways. 2. Use a Stability-Indicating Analytical Method: Employ an analytical method (e.g., HPLC) that can separate the intact drug from its degradation products. 3. Select Inert Containers: Use low-adsorption containers, such as silanized glass or specific types of polymers, for storage. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
While specific data for this compound is limited, based on related compounds, the imidazole moiety is susceptible to oxidative and photodegradation.[3][4] The salicylate component is generally stable, but the stability of the salt itself is pH-dependent. A shift in pH can cause the salt to dissociate, potentially leading to the precipitation of the less soluble salicylic acid.[1]
Q2: What is the optimal pH range for maintaining the stability of an this compound solution?
The optimal pH would be one that keeps both the imidazole (pKa of imidazolium ion ~7.0) and salicylic acid (pKa ~2.97) in their ionized forms to maximize solubility. A buffered pH range of approximately 4 to 6 is a reasonable starting point to investigate, as this would keep salicylic acid ionized while maintaining a significant portion of imidazole in its protonated, cationic form. However, studies on the imidazole-containing fungicide Prochloraz showed it was most stable at pH 7.0.[6][7] Therefore, experimental determination of the optimal pH for your specific concentration and application is crucial.
Q3: How does temperature affect the stability of the solution?
Generally, chemical degradation rates increase with temperature. For quantitative kinetic studies, it is recommended to store solutions at controlled refrigerated temperatures (2-8 °C) unless otherwise specified. For long-term storage, freezing (-20 °C or below) may be an option, but freeze-thaw stability studies should be conducted to ensure the compound does not degrade or precipitate upon thawing.
Q4: Can I use a buffer to prepare my solution? What kind of buffer is recommended?
Yes, using a buffer is highly recommended to control pH and prevent precipitation. Phosphate or citrate buffers are common choices in the relevant pH range. However, you should always verify that the buffer components do not interact with this compound or catalyze its degradation.
Q5: My solution has a slight color. Is it still usable?
A slight initial color may be inherent to the material or solvent. However, if the color develops or intensifies over time, it is a strong indicator of chemical degradation, likely oxidation of the imidazole ring.[2] It is crucial to use a stability-indicating analytical method to quantify the amount of intact this compound remaining and to detect the presence of degradation products before using the solution for experiments.
Quantitative Data
Table 1: Degradation Half-Life of Prochloraz in Aqueous Solution at Different pH Levels
| pH | Half-Life (days) at 1.0 µg/mL | Half-Life (days) at 2.0 µg/mL |
| 4.0 | 18.4 | 19.2 |
| 7.0 | 22.6 | 25.1 |
| 9.2 | 15.8 | 16.6 |
| Data adapted from a study on Prochloraz and should be considered illustrative for a related imidazole compound, not as direct data for this compound.[6][7] |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment
Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at different pH values (e.g., 4.0, 5.5, 7.0, 8.5).
-
Solution Preparation: Dissolve a known concentration of this compound in each buffer solution.
-
Initial Analysis (T=0): Immediately after preparation, withdraw an aliquot from each solution and analyze using a validated stability-indicating HPLC method to determine the initial concentration.
-
Storage: Store aliquots of each solution in sealed, light-protected containers at a constant temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw aliquots and analyze by HPLC.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH. Calculate the degradation rate constant and half-life at each pH condition.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.
-
Oxidation: Add 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Heat the solution at 60°C.
-
Photostability: Expose the solution to a photostability chamber (ICH Q1B guidelines).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using an HPLC-UV/MS system.
-
Peak Purity and Mass Balance: Evaluate the chromatograms to ensure that the main peak is spectrally pure and that the sum of the area of the main peak and all degradation product peaks accounts for the initial concentration (mass balance). This confirms the method is stability-indicating.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Imidazole for Color Reactivation of Pathological Specimens of Domestic Animals - The Journal of Plastination [journal.plastination.org]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 6. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing variability in in vitro assays with Imidazole Salicylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazole Salicylate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting these enzymes, this compound blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain. Additionally, it has been reported to possess antioxidant properties.
Q2: What is the recommended solvent for dissolving this compound for in vitro assays?
For most cell-based assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A negative control with the same concentration of DMSO should always be included in your experiments.
Q3: How should this compound stock solutions be stored?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term storage. For short-term use, aliquots can be stored at 4°C for up to a week. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Q4: Why am I observing high variability in my IC50 values for this compound across different experiments?
Variability in IC50 values is a common issue in in vitro assays and can be attributed to several factors:
-
Cell Line Differences: Different cell lines can have varying sensitivities to a compound due to differences in metabolism, target expression, and cell penetration.
-
Assay Type: The IC50 value can differ significantly depending on the assay used (e.g., MTT, XTT, LDH release).
-
Experimental Conditions: Factors such as cell density, incubation time, and passage number can all influence the outcome of the assay.
-
Compound Stability: The stability of this compound in your specific cell culture medium over the incubation period can affect its effective concentration.
It is important to standardize your protocols and carefully document all experimental parameters to minimize variability.
Troubleshooting Guides
Guide 1: Issues with Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal in control wells (media only) | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment. |
| Low signal or no dose-response with this compound | 1. This compound concentration is too low. 2. Incubation time is too short. 3. Compound precipitated out of solution. 4. Cell density is too low. | 1. Test a wider range of concentrations. 2. Increase the incubation time (e.g., from 24h to 48h or 72h). 3. Visually inspect the wells for precipitation. Ensure the final DMSO concentration is optimal for solubility without being toxic. 4. Optimize the initial cell seeding density. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Calibrate pipettes and use consistent pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpectedly high cytotoxicity at low concentrations | 1. DMSO concentration is too high. 2. Cell line is highly sensitive. | 1. Ensure the final DMSO concentration is ≤ 0.1%. Run a DMSO-only control. 2. Perform a preliminary experiment with a very broad range of concentrations to determine the optimal range. |
Guide 2: Issues with COX Inhibition Assays
| Observed Problem | Potential Cause | Recommended Solution |
| No inhibition of COX activity observed | 1. This compound concentration is too low. 2. Inactive enzyme. 3. Issues with substrate (arachidonic acid) delivery. | 1. Increase the concentration of this compound. 2. Use a fresh batch of COX enzyme and include a positive control inhibitor (e.g., indomethacin). 3. Ensure proper preparation and addition of arachidonic acid. |
| High background in no-enzyme control wells | Contamination of buffers or reagents with peroxidases. | Use high-purity reagents and dedicated buffers for the COX assay. |
| Inconsistent results between COX-1 and COX-2 assays | Differential sensitivity of the isoforms to this compound. | This is expected. Analyze the data to determine the selectivity index (IC50 for COX-1 / IC50 for COX-2). Ensure that the assay conditions for both isoforms are optimized and consistent. |
Data Presentation
While specific IC50 values for this compound can vary significantly, the following tables provide an illustrative example of how to structure your experimental data for clear comparison.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A549 (Lung Carcinoma) | MTT | 48 | 150 |
| MCF-7 (Breast Cancer) | XTT | 48 | 200 |
| HeLa (Cervical Cancer) | MTT | 72 | 120 |
| PC-3 (Prostate Cancer) | LDH Release | 48 | 250 |
Table 2: Illustrative Comparative IC50 Values of this compound for COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 50 | 15 | 3.33 |
| Indomethacin (Control) | 0.1 | 5 | 0.02 |
| Celecoxib (Control) | 10 | 0.05 | 200 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general procedure for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro COX Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound
-
DMSO
-
Positive control inhibitor (e.g., Indomethacin)
-
Prostaglandin screening EIA kit (e.g., for PGE2)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the control inhibitor in DMSO.
-
Prepare working solutions of the compounds in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the desired concentrations of this compound or the control inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Prostaglandin Measurement:
-
Neutralize the samples.
-
Measure the amount of prostaglandin (e.g., PGE2) produced using an EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2 inhibition.
-
Mandatory Visualizations
Optimization of HPLC parameters for Imidazole Salicylate analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Imidazole Salicylate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of imidazole and salicylate compounds.
Question: What is causing baseline noise or drift in my chromatogram?
Answer: Baseline noise or drift can obscure peaks and affect integration accuracy. Common causes and solutions include:
-
Causes:
-
Solutions:
-
Degas the mobile phase: Use sonication, vacuum degassing, or helium sparging to remove dissolved gases.[1]
-
Prime the pump: Purge the pump to remove any trapped air bubbles.[3]
-
Use high-purity solvents: Prepare mobile phases fresh daily and filter them through a 0.45 µm or 0.22 µm membrane filter.[1][4]
-
Ensure thermal stability: Use a column oven and allow the entire system to equilibrate to a stable temperature.[1]
-
Perform system maintenance: Check for leaks, clean check valves, and replace pump seals or the detector lamp if necessary.[2]
-
Question: Why am I observing peak tailing or fronting?
Answer: Asymmetrical peaks can compromise resolution and quantification.
-
Causes of Peak Tailing:
-
Secondary analyte interactions: Silanol groups on the silica backbone of C18 columns can interact with basic compounds like imidazoles.
-
Column degradation: A void at the column inlet or contamination can cause tailing.[5]
-
Mismatched solvent strength: The sample solvent may be stronger than the mobile phase, causing distortion.[3]
-
Incorrect mobile phase pH: If the pH is close to the pKa of the analyte, both ionized and unionized forms may exist, leading to tailing.[5]
-
-
Solutions for Peak Tailing:
-
Adjust mobile phase pH: For basic imidazoles, a lower pH (e.g., pH 3-4) ensures complete protonation. For acidic salicylic acid, a pH around 3.0 (at least 2 units below its pKa) keeps it in a single, unionized form.[5]
-
Use an ion-pairing agent: Reagents like tetrafluoroacetate can be added for weak bases like imidazole to improve peak shape.[6]
-
Check the column: Replace the column if it is old or fouled. Using a guard column can extend its life.[3]
-
Prepare samples in mobile phase: Dissolve the sample in the initial mobile phase to ensure compatibility.[3]
-
-
Causes and Solutions for Peak Fronting:
-
Sample overload: Injecting too much sample can saturate the column.[5] Reduce the injection volume or sample concentration.
-
Poor sample solubility: The analyte may be precipitating on the column. Adjust the sample solvent composition.
-
Question: My peak retention times are shifting between injections. What should I do?
Answer: Inconsistent retention times are a common problem affecting peak identification and reproducibility.
-
Causes:
-
Solutions:
-
Prepare mobile phase carefully: Ensure accurate measurement of all components and mix thoroughly. Prepare fresh batches regularly.
-
Inspect the pump: Check for leaks and ensure the pump is delivering a consistent flow rate.
-
Use a column oven: Maintain a constant column temperature.[1]
-
Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[3]
-
Question: I am seeing ghost peaks, split peaks, or no peaks at all. What is the problem?
Answer:
-
Ghost Peaks: These are unexpected peaks that can arise from contamination in the system or carryover from a previous injection.[1]
-
Split Peaks: A single peak appearing as two or more is often a sign of a physical problem.
-
No Peaks or Low Sensitivity: This can be due to a variety of issues.
-
Solution: Check for leaks in the system, ensure the correct detector wavelength is set, and confirm the detector lamp is functioning.[2] Verify sample preparation to ensure the analyte concentration is within the detection limits of the method.[3] For compounds with no chromophore, a different detector (e.g., MS or ELSD) may be needed.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are typical starting parameters for an this compound HPLC method?
A1: Since "this compound" is a salt of an imidazole-containing drug and salicylic acid, the method must be suitable for both moieties. A reversed-phase method is standard. Good starting points are derived from methods developed for individual imidazole and salicylate compounds.
Table 1: Example HPLC Starting Parameters for Imidazole Derivatives
| Parameter | Setting 1 (for various imidazoles)[7][8][9] | Setting 2 (for imidazole impurities)[10] |
| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm) | Supersil-ODS-B (C18) |
| Mobile Phase | Methanol : 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | Acetonitrile : Ionic Reagent Solution* (40:60, v/v), pH 3.5 |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 300 nm | UV at 210 nm |
| Temperature | Room Temperature | Not Specified |
| *Ionic Reagent Solution: 16 mmol/L SDS and 17 mmol/L KH2PO4 |
Table 2: Example HPLC Starting Parameters for Salicylic Acid
| Parameter | Setting 1[11] | Setting 2[12] |
| Column | Xorabax XBD C18 (150 × 4.6 mm, 5 μm) | Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 3.0) : Methanol (80:20 v/v) | Methanol : Water (65:35, v/v) with 1.0% Acetic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 304 nm |
| Temperature | Not Specified | 30°C |
Q2: How should I prepare my samples for analysis?
A2: Proper sample preparation is critical for accurate and reproducible results.
-
Weighing and Dissolution: Accurately weigh the sample powder. Dissolve it in a suitable solvent, which is ideally the mobile phase itself or a solvent compatible with it.[11]
-
Sonication: Use an ultrasonic bath to ensure the complete dissolution of the analyte.[11]
-
Dilution: Dilute the stock solution to a final concentration within the linear range of the method using the mobile phase.[11]
-
Filtration: Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could block the column.[1][8]
Q3: How do I perform a forced degradation study for this compound?
A3: Forced degradation (or stress testing) studies are essential for developing a stability-indicating method.[13][14] They help identify potential degradation products and demonstrate the method's specificity.[13] The goal is typically to achieve approximately 10% degradation of the active pharmaceutical ingredient (API).[13]
Experimental Protocols
Protocol 1: General HPLC Analysis Workflow
This protocol outlines the steps for analyzing an this compound sample.
-
System Preparation:
-
Prepare the mobile phase as defined by your method (e.g., Methanol:Phosphate Buffer, pH 3.0). Filter and degas thoroughly.[1]
-
Install the appropriate column (e.g., C18, 250 x 4.6 mm, 5 µm).
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C).
-
Equilibrate the system by running the mobile phase through it until a stable baseline is achieved.[3]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of your this compound reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range.
-
Prepare the unknown sample as described in the FAQ, ensuring the final concentration is within the calibration range.[11]
-
-
Chromatographic Run:
-
Inject a blank (mobile phase) to confirm a clean baseline.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared sample(s). It is good practice to run a standard periodically to check for system drift.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown sample using the regression equation from the calibration curve.
-
Protocol 2: Forced Degradation Study
This protocol provides a general framework for stress testing. Specific concentrations and times may need to be adjusted.
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Apply Stress Conditions: [11][15]
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Reflux at 80°C for 30 minutes. Cool and neutralize with 0.1 N NaOH.[11]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Reflux at 80°C for 30 minutes. Cool and neutralize with 0.1 N HCl.[11]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature or reflux at 80°C for 30 minutes.[11]
-
Thermal Degradation: Store the solid drug substance or a solution in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).
-
Photolytic Degradation: Expose the solid drug or its solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined period (e.g., overall illumination of 1.2 million lux hours).[14]
-
-
Sample Analysis:
-
After the stress period, dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the unstressed sample and all stressed samples into the HPLC system.
-
Analyze the chromatograms to assess the purity of the main peak and detect any degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main analyte peak.
-
References
- 1. medikamenterqs.com [medikamenterqs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 11. longdom.org [longdom.org]
- 12. turkjps.org [turkjps.org]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. biomedres.us [biomedres.us]
- 15. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Minimizing side effects in animal studies with Imidazole Salicylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side effects during animal studies with Imidazole Salicylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[1] Its therapeutic effects stem from a dual mechanism of action. The salicylate component inhibits cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain.[1] The imidazole component is believed to contribute antioxidant properties, neutralizing reactive oxygen species (ROS) and thus reducing oxidative stress associated with inflammation.[1]
Q2: What are the most common side effects observed in animal studies with this compound?
Q3: Are there any known drug interactions I should be aware of during my animal studies?
A3: Yes. Co-administration of this compound with other NSAIDs can increase the risk of gastrointestinal bleeding and ulceration.[1] Caution should also be exercised when used with anticoagulants like warfarin, as this combination may heighten the risk of bleeding.[1] Additionally, this compound might reduce the efficacy of diuretics and some antihypertensive medications.[1]
Q4: What is the recommended vehicle for administering this compound in animal studies?
A4: The choice of vehicle depends on the route of administration. For oral gavage, this compound can often be suspended in an aqueous vehicle such as 0.5% or 1% methylcellulose or carboxymethylcellulose (CMC). For some studies, a formulation in a phosphate buffer may be appropriate.[7] It is crucial to ensure the homogeneity of the suspension before each administration. A sample formulation for in vivo experiments could involve a mixture of DMSO, PEG300, Tween 80, and saline/PBS.[8]
Q5: What are the signs of acute toxicity to watch for in animals?
A5: Signs of acute toxicity, particularly at higher doses, can include salivation, lethargy, decreased food consumption, restlessness, ruffled fur, and in severe cases, tremors and convulsions.[4] Any of these signs should prompt a re-evaluation of the dosage and animal health monitoring.
Troubleshooting Guides
Problem 1: Unexpected Animal Mortality or Severe Morbidity
-
Possible Cause: The dose of this compound may be too high for the specific animal model, strain, or age group. Older animals, for instance, may be more susceptible to salicylate-induced nephrotoxicity.[9]
-
Troubleshooting Steps:
-
Dose Reduction: Immediately lower the dose for subsequent cohorts. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model.
-
Vehicle Control: Ensure that the vehicle itself is not causing toxicity. Always include a vehicle-only control group.
-
Route of Administration: Consider if the route of administration is appropriate. Intraperitoneal injections of irritating substances can cause peritonitis.[10] Oral gavage, if performed incorrectly, can lead to esophageal or gastric perforation.[11]
-
Necropsy: Perform a gross necropsy and histopathology on deceased animals to identify the target organs of toxicity.
-
Problem 2: Gastrointestinal Irritation (e.g., diarrhea, occult blood in feces)
-
Possible Cause: As an NSAID, this compound can cause direct and systemic irritation to the gastrointestinal mucosa due to the inhibition of protective prostaglandins.
-
Troubleshooting Steps:
-
Formulation Modification: For oral administration, consider formulating the compound in an enteric-coated preparation to bypass the stomach.
-
Co-administration of Gastroprotective Agents: The use of proton pump inhibitors (e.g., omeprazole) or histamine H2-receptor antagonists (e.g., cimetidine) can be explored, though potential drug-drug interactions should be considered. Probiotic supplementation has also been shown to ameliorate NSAID-induced intestinal inflammation in animal models.[12]
-
Dietary Adjustments: Ensure animals have consistent access to food, as administering NSAIDs on an empty stomach can exacerbate gastric irritation.
-
Problem 3: Elevated Liver Enzymes (ALT, AST) or Kidney Function Markers (BUN, Creatinine)
-
Possible Cause: The imidazole moiety can have effects on liver enzymes, and the salicylate component can be nephrotoxic.[4][6]
-
Troubleshooting Steps:
-
Baseline Monitoring: Always collect baseline blood samples before starting the treatment to establish normal enzyme and kidney function levels for your animals.
-
Interim Monitoring: For longer studies, include interim blood collection points to monitor for the onset of organ toxicity.
-
Hydration: Ensure animals are well-hydrated, as dehydration can increase the risk of NSAID-induced renal injury.[13]
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the liver and kidneys to correlate biochemical findings with tissue-level changes.
-
Data Presentation
Table 1: Hematological Effects of Imidazole in Male Mice (15-day oral administration) [3]
| Parameter | Control Group (Mean ± SD) | Low Dose (0.75 mg/kg) (Mean ± SD) | High Dose (1.5 mg/kg) (Mean ± SD) |
| Red Blood Cells (x10⁶/mm³) | 7.52 ± 0.34 | 4.27 ± 0.23 | 3.39 ± 0.35 |
| Hemoglobin (mg/dL) | 14.38 ± 1.05 | 6.11 ± 0.09 | 5.20 ± 0.31 |
| Packed Cell Volume (%) | 27.3 ± 1.38 | 10.1 ± 0.06 | 8.6 ± 0.67 |
Table 2: Biochemical Effects of Imidazole in Male Mice (15-day oral administration) [2]
| Parameter | Control Group (Mean ± SD) | Low Dose (0.75 mg/kg) (Mean ± SD) | High Dose (1.5 mg/kg) (Mean ± SD) |
| Alanine Aminotransferase (ALT) IU | Data not specified | Significant increase | Significant increase |
| Aspartate Aminotransferase (AST) IU | Data not specified | Significant increase | Significant increase |
| Total Serum Cholesterol (TSCH) mg/dl | Data not specified | Significant increase | Significant increase |
*Specific mean and SD values were not provided in the source document, only the observation of a significant increase.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol is a general guideline and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)[14][15]
-
Syringes
-
Animal scale
2. Procedure:
-
Animal Handling: Acclimatize animals to handling for several days before the first gavage.
-
Dosage Calculation: Weigh each rat immediately before dosing to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in rats is typically 10-20 ml/kg.[11]
-
Preparation of Dosing Suspension: Prepare the this compound suspension and ensure it is continuously stirred to maintain homogeneity.
-
Restraint: Securely restrain the rat to immobilize its head and align the head and body vertically.[16]
-
Gavage Needle Insertion: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.[11] Gently insert the needle into the mouth, over the tongue, and into the esophagus. The animal should swallow as the needle passes. Do not force the needle. [11]
-
Substance Administration: Once the needle is in the stomach, administer the substance slowly.[16]
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for at least 15-30 minutes for any signs of distress, such as labored breathing or fluid coming from the nose.[11]
Protocol 2: Blood Collection for Biochemical Analysis
1. Materials:
-
Appropriate collection tubes (e.g., serum separator tubes for biochemistry)
-
Needles and syringes or capillary tubes
-
Anesthetic (if required by IACUC for the collection site)
-
Centrifuge
2. Procedure (Example: Rat Tail Vein Collection):
-
Warming: Warm the rat's tail using a heat lamp or warm water to dilate the vein.
-
Restraint: Place the rat in a suitable restrainer.
-
Venipuncture: Puncture the lateral tail vein with a sterile needle (e.g., 25-gauge).
-
Collection: Collect the required blood volume into the appropriate tube.
-
Processing: Allow the blood to clot at room temperature, then centrifuge to separate the serum.
-
Storage: Store the serum at -80°C until analysis for liver and kidney function parameters.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for elevated enzymes.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. bgrci.de [bgrci.de]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. The effect of mixed function oxidase induction and inhibition on salicylate-induced nephrotoxicity in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. The effect of age on salicylate-induced nephrotoxicity in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.fsu.edu [research.fsu.edu]
- 12. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Renal toxicity of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. ouv.vt.edu [ouv.vt.edu]
Strategies to reduce gastrointestinal irritation of Imidazole Salicylate
Welcome to the Technical Support Center for Imidazole Salicylate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the gastrointestinal (GI) irritation of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to gastrointestinal irritation?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] However, prostaglandins also play a crucial protective role in the gastrointestinal mucosa. The reduction in prostaglandins impairs the gastric mucosal barrier, leading to irritation and potential ulceration. Additionally, like other NSAIDs, this compound can cause direct topical irritation to the gastric mucosa. The imidazole component of the molecule also has antioxidant properties, which may contribute to its overall anti-inflammatory effect.[1]
Q2: What are the common signs of gastrointestinal irritation observed in animal models treated with this compound?
A2: In preclinical studies, animal models administered with oral formulations of this compound may exhibit signs of GI irritation such as nausea, vomiting, and stomach pain.[1] Upon necropsy, gross pathological examination may reveal erythema, petechial hemorrhages, erosions, and ulcerations in the gastric mucosa. Histopathological analysis can further show epithelial cell damage, inflammatory cell infiltration, and submucosal edema.
Q3: Are there established strategies to mitigate the gastrointestinal side effects of this compound in a research setting?
A3: Yes, several strategies, broadly applicable to NSAIDs, can be employed to reduce the GI irritation associated with this compound. These include:
-
Co-administration with gastroprotective agents: Proton pump inhibitors (PPIs) like omeprazole, H2-receptor antagonists, and prostaglandin E1 analogues like misoprostol are commonly used.[2]
-
Formulation modifications: Developing enteric-coated tablets or advanced drug delivery systems like nanoparticles can bypass or protect the gastric mucosa.
-
Administration protocols: Administering the compound with food or a pH-modifying agent can reduce direct contact irritation.
Q4: How does co-administration of a Proton Pump Inhibitor (PPI) help in reducing this compound-induced gastric irritation?
A4: Proton Pump Inhibitors (PPIs) irreversibly block the H+/K+ ATPase (the proton pump) in gastric parietal cells. This action significantly reduces the secretion of gastric acid. By increasing the gastric pH, PPIs create a less aggressive environment for the gastric mucosa, thereby reducing the damage potential of this compound. It is important to note that while PPIs can reduce the risk of upper GI events, their effect on NSAID-induced damage in the lower GI tract is less clear and may even be detrimental in some cases.[3]
Q5: What is the role of Misoprostol in preventing this compound-induced ulcers?
A5: Misoprostol is a synthetic analog of prostaglandin E1.[4][5] It helps to replenish the prostaglandins that are depleted by NSAIDs like this compound. Misoprostol exerts its protective effect by inhibiting gastric acid secretion and enhancing mucosal defense mechanisms, such as increasing bicarbonate and mucus secretion.[4][5] The recommended oral dose for preventing NSAID-induced gastric ulcers in humans is 200 mcg four times daily with food.[5]
Troubleshooting Guides
Issue 1: High Incidence of Gastric Ulcers in a Rodent Model
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Dose of this compound | Titrate the dose of this compound to the lowest effective dose for the desired anti-inflammatory effect. | Reduction in the incidence and severity of gastric ulcers while maintaining therapeutic efficacy. |
| Direct Irritant Effect | Formulate this compound in an enteric-coated preparation or administer it with a buffering agent. | Delayed release of the drug in the small intestine, bypassing the stomach and reducing direct mucosal contact. |
| Prostaglandin Depletion | Co-administer with a prostaglandin E1 analog, such as misoprostol. | Restoration of mucosal protective mechanisms and a decrease in ulcer formation. |
| Acid-Mediated Damage | Co-administer with a proton pump inhibitor (e.g., omeprazole) to suppress gastric acid secretion. | Increased gastric pH, leading to a less damaging environment for the gastric mucosa. |
Issue 2: Variability in Gastrointestinal Lesion Scores
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. Use a consistent vehicle for drug administration. | Reduced inter-animal variability in drug exposure and, consequently, in gastric lesion scores. |
| Differences in Gut Microbiota | Acclimatize animals for a sufficient period and use animals from the same source to minimize variations in gut flora. | More uniform response to the ulcerogenic effects of this compound. |
| Fasting/Feeding State | Standardize the fasting period before drug administration. Administering with food can reduce irritation. | Consistent gastric environment at the time of dosing, leading to more reproducible results. |
Experimental Protocols
Protocol 1: Evaluation of Gastric Damage in a Rat Model
-
Animal Model: Male Wistar rats (200-250 g) are fasted for 24 hours with free access to water.
-
Drug Administration:
-
Control Group: Administer the vehicle (e.g., 1% carboxymethyl cellulose) orally.
-
This compound Group: Administer this compound orally at a predetermined dose.
-
Protective Strategy Groups: Co-administer this compound with a PPI (e.g., omeprazole, 20 mg/kg) or a prostaglandin analog (e.g., misoprostol, 100 µg/kg) 30 minutes prior to this compound administration.
-
-
Observation Period: Animals are observed for 4-6 hours post-administration.
-
Euthanasia and Sample Collection: Euthanize the animals and immediately excise the stomachs.
-
Macroscopic Evaluation: Open the stomach along the greater curvature, rinse with saline, and score the gastric lesions based on a predefined scale (e.g., 0 = no lesions, 1 = hyperemia, 2 = one or two slight lesions, 3 = more than two slight lesions or one severe lesion, 4 = very severe lesions, 5 = mucosal perforation).
-
Histopathological Analysis: Fix a portion of the stomach in 10% buffered formalin for histological processing (H&E staining) to assess epithelial damage, inflammation, and necrosis.
Protocol 2: In Vitro Dissolution Testing for Enteric-Coated this compound Tablets
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Acid Stage (Simulated Gastric Fluid):
-
Medium: 900 mL of 0.1 N HCl.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Duration: 2 hours.
-
Sampling: At the 2-hour mark, withdraw a sample to determine the amount of drug released. The acceptance criterion is typically less than 10% drug release.
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
Medium: Change the dissolution medium to 900 mL of pH 6.8 phosphate buffer.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Duration: 1 hour.
-
Sampling: Withdraw samples at regular intervals (e.g., 15, 30, 45, and 60 minutes).
-
-
Analysis: Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Acceptance Criteria: Typically, not less than 80% of the labeled amount of the drug should be dissolved within 45 minutes in the buffer stage.
Data Presentation
Table 1: Illustrative Comparison of Gastrointestinal Adverse Events with Different NSAIDs (Data extrapolated from comparative studies of other NSAIDs)
| Adverse Event | Aceclofenac | Diclofenac |
| Dyspepsia | 28.1% | 37.9% |
| Abdominal Pain | 19.0% | 26.3% |
| Overall GI AEs | 57.3% | 73.6% |
| Patients Reporting GI AEs | 28.9% | 36.5% |
| (Source: Extrapolated from a study comparing aceclofenac and diclofenac in patients with knee osteoarthritis.[6][7][8]) |
Table 2: Efficacy of Misoprostol in Preventing NSAID-Induced Gastric Ulcers (Illustrative Data)
| Treatment Group | Incidence of Gastric Ulcer (>0.3 cm) |
| Placebo | 21.7% |
| Misoprostol (100 µg q.i.d.) | 5.6% |
| Misoprostol (200 µg q.i.d.) | 1.4% |
| (Source: Based on a multicenter, double-blind, placebo-controlled trial.[9]) |
Visualizations
Caption: Mechanism of this compound-Induced GI Irritation.
Caption: Troubleshooting Workflow for GI Irritation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A review of the gastrointestinal safety data—a gastroenterologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic efficacy of misoprostol in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Misoprostol: Ulcer Uses, Side Effects, and Dosage [medicinenet.com]
- 6. Comparison of gastrointestinal safety and tolerability of aceclofenac with diclofenac: a multicenter, randomized, double-blind study in patients with knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of gastrointestinal safety and tolerability of aceclofenac with diclofenac: a multicenter, randomized, double-blind study in patients with knee osteoarthritis | Semantic Scholar [semanticscholar.org]
- 9. Misoprostol in the prevention of NSAID-induced gastric ulcer: a multicenter, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Dosing Regimens for Imidazole Salicylate in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazole Salicylate in preclinical settings. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound exhibits a dual mechanism of action, combining the properties of its imidazole and salicylate components. Its primary modes of action are:
-
Cyclooxygenase (COX) Inhibition: The salicylate component inhibits COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] By blocking these enzymes, this compound reduces prostaglandin production, leading to its anti-inflammatory and analgesic effects.[1]
-
Antioxidant Activity: The imidazole moiety is believed to possess antioxidant properties by interacting with and neutralizing reactive oxygen species (ROS).[1] This action helps to mitigate oxidative stress, a known contributor to inflammatory conditions.[1]
Q2: What are the recommended starting doses for this compound in preclinical efficacy models?
Direct dose-response studies for this compound in preclinical models are not extensively published. However, existing research provides some guidance:
-
In a study on rats, an oral dose of 160 mg/kg of imidazole was shown to protect against indomethacin-induced gastric ulcers and was as effective as acetylsalicylic acid in reducing carrageenan-induced inflammation.[3]
-
Imidazole 2-hydroxybenzoate (a synonym for this compound) demonstrated a 36% inhibition of synovial fluid depolymerization in an anti-arthritic model in rats.[3]
For initial dose-ranging studies, it is advisable to start with a dose in this range and escalate or de-escalate based on the specific animal model, the endpoint being measured, and observed tolerability.
Q3: Are there any pharmacokinetic data available for this compound in preclinical species?
Published preclinical pharmacokinetic data such as Cmax, Tmax, and half-life for this compound in common laboratory animal models like rats and mice are limited. A pilot study in three healthy human volunteers who received a single oral dose of 750 mg of imidazole 2-hydroxybenzoate reported that metabolites of imidazole and salicylic acid were below the limit of detection in plasma.[4] However, salicyluric acid, a metabolite of salicylic acid, was found in considerable quantities in urine.[4] Another study in human volunteers reported that after administration of a 750 mg tablet, the maximum plasma concentration for salicylic acid was reached at approximately 59 minutes and for imidazole at around 86 minutes.[5] It is important to note that these are human data and may not directly translate to preclinical species. Researchers should consider conducting pilot pharmacokinetic studies in their chosen animal model to determine these crucial parameters.
Troubleshooting Guides
Formulation and Administration Issues
Q1: I am having trouble dissolving this compound for in vivo administration. What are the recommended formulation strategies?
Poor aqueous solubility is a common challenge with many non-steroidal anti-inflammatory drugs (NSAIDs).[6][7][8] For preclinical studies, a common approach is to prepare a suspension or a solution using a vehicle. A suggested vehicle for this compound could be a mixture of DMSO, PEG300, Tween 80, and saline or PBS.
Example Formulation Protocol:
-
Dissolve the required amount of this compound in a small volume of DMSO to create a stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix again until clear.
-
Finally, add saline or PBS to the desired final volume and mix well.
It is crucial to visually inspect the final formulation for any precipitation. If the formulation is a suspension, ensure it is homogenous before each administration. The final concentration of DMSO should be kept low (typically below 10% of the total volume) to avoid solvent-related toxicity.
Q2: My animals are showing signs of gastrointestinal distress after oral administration of this compound. How can I mitigate this?
Gastrointestinal side effects are a known class effect of NSAIDs due to the inhibition of protective prostaglandins in the gastric mucosa. If you observe signs of GI distress (e.g., lethargy, hunched posture, diarrhea), consider the following:
-
Dose Reduction: The most straightforward approach is to lower the dose.
-
Formulation Modification: Administering the compound with food or in a vehicle that provides some gastrointestinal protection may help.
-
Route of Administration: If the experimental design allows, consider alternative routes such as subcutaneous or intraperitoneal injection, which can sometimes reduce direct irritation to the gastrointestinal tract. However, systemic effects can still occur.
-
Prophylactic Co-administration: In some cases, co-administration with a gastroprotective agent like a proton pump inhibitor might be considered, but this could introduce a confounding variable to your study.
Efficacy and Data Variability Issues
Q1: I am not observing a significant anti-inflammatory effect in my carrageenan-induced paw edema model. What could be the issue?
Several factors can contribute to a lack of efficacy in this model:
-
Dosing Time: The timing of drug administration relative to the carrageenan injection is critical. Typically, the test compound is administered 30 to 60 minutes before the carrageenan injection to allow for absorption and distribution.[9][10]
-
Dose Level: The dose may be too low. Refer to the available data and consider performing a dose-response study to identify an effective dose range.
-
Formulation Issues: If the compound is not properly solubilized or suspended, the actual dose administered may be inconsistent or lower than intended. Ensure your formulation is homogenous.
-
Animal Strain and Handling: The inflammatory response can vary between different strains of rats or mice. Ensure consistent animal handling to minimize stress, which can affect inflammatory responses.
-
Measurement Timing: The peak of the edema response to carrageenan typically occurs between 3 and 5 hours after injection.[11] Ensure your measurements are taken at appropriate time points to capture the peak inflammatory response and the effect of your compound.
Q2: There is high variability in my experimental data between animals in the same treatment group. How can I reduce this?
High variability can obscure true treatment effects. To improve consistency:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and measurements, are performed as consistently as possible by all personnel involved.
-
Homogenous Formulation: As mentioned, ensure your drug formulation is well-mixed before each administration to provide a consistent dose to each animal.
-
Acclimatization: Allow animals sufficient time to acclimatize to the facility and handling procedures before the start of the experiment.
-
Randomization and Blinding: Randomly assign animals to treatment groups and, where possible, blind the personnel performing the treatments and measurements to the group allocations.
-
Increase Sample Size: If variability is inherent to the model, increasing the number of animals per group can increase the statistical power to detect a significant effect.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Adapted Protocol)
This protocol is a standard model for evaluating the acute anti-inflammatory activity of compounds like this compound.[9][10][11]
Materials:
-
This compound
-
Vehicle (e.g., 1% Carboxymethylcellulose in saline, or a DMSO/PEG300/Tween 80/saline mixture)
-
1% (w/v) Carrageenan solution in sterile saline
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control - e.g., Indomethacin).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness using digital calipers.
-
Drug Administration: Administer the vehicle, this compound, or the positive control compound orally (p.o.) or intraperitoneally (i.p.). The volume is typically 5-10 mL/kg.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic pilot study with imidazole 2-hydroxybenzoate using new analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative absorption kinetics of imidazole and salicylic acid in volunteers after administration of ITF 182 tablets and suppositories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Imidazole Salicylate and Ibuprofen in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two non-steroidal anti-inflammatory drugs (NSAIDs), Imidazole Salicylate and ibuprofen, focusing on their therapeutic potential in established preclinical models of arthritis. This document is intended to inform researchers, scientists, and drug development professionals by presenting available experimental data, detailing relevant experimental methodologies, and illustrating the underlying pharmacological pathways.
Introduction to this compound and Ibuprofen
This compound is a non-steroidal anti-inflammatory drug that combines the therapeutic properties of both imidazole and salicylate moieties. The salicylate component, a derivative of aspirin, functions by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain.[1][2] The imidazole component is believed to enhance the penetration of salicylic acid and may possess its own analgesic and anti-inflammatory properties.[1]
Ibuprofen, a well-established NSAID derived from propionic acid, is widely used for its analgesic, anti-inflammatory, and antipyretic effects.[3][4][5] Its primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes.[3][4][5] By blocking these enzymes, ibuprofen reduces the production of prostaglandins, thereby mitigating pain, inflammation, and fever associated with various conditions, including rheumatoid arthritis and osteoarthritis.[3][4][5]
Experimental Protocols
To evaluate the efficacy of anti-inflammatory compounds like this compound and ibuprofen, several well-characterized animal models of arthritis are employed. The following are detailed protocols for two commonly used models: Adjuvant-Induced Arthritis (AIA) in rats and Collagen-Induced Arthritis (CIA) in mice.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established preclinical model for rheumatoid arthritis, induced by a single injection of Freund's Complete Adjuvant (FCA).
Materials:
-
Male Lewis or Wistar rats (150-200g)
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis
-
Sterile mineral oil
-
25-gauge needles and 1 mL syringes
-
Plethysmometer or calipers for paw volume/thickness measurement
Procedure:
-
Adjuvant Preparation: Suspend heat-killed Mycobacterium tuberculosis in sterile mineral oil at a concentration of 10 mg/mL. Emulsify the suspension thoroughly.
-
Induction: Anesthetize the rats (e.g., with isoflurane). Inject 0.1 mL of the FCA emulsion intradermally into the plantar surface of the right hind paw.
-
Disease Development: Arthritis typically develops in the injected paw within a few days (primary lesion) and in the contralateral paw and other joints around day 10-12 (secondary lesion). The disease progresses over the next few weeks, characterized by inflammation, swelling, and joint deformity.
-
Drug Administration: Treatment with test compounds (e.g., this compound or ibuprofen) or vehicle can be initiated either prophylactically (before or at the time of adjuvant injection) or therapeutically (after the onset of clinical signs). Administration is typically done orally (gavage) or via intraperitoneal injection daily for a specified period.
-
Assessment of Arthritis:
-
Paw Volume/Thickness: Measure the volume of both hind paws using a plethysmometer or the thickness with calipers at regular intervals.
-
Arthritis Score: Visually score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint deformity.
-
Pain Assessment: Measure pain sensitivity using methods like the paw withdrawal threshold to a mechanical stimulus (von Frey filaments) or thermal latency.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, cartilage degradation, and bone erosion.
-
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is another widely used model of rheumatoid arthritis that shares many immunological and pathological features with the human disease.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Sterile syringes and needles
-
Calipers for paw thickness measurement
Procedure:
-
Collagen Emulsion Preparation: Dissolve type II collagen in 0.1 M acetic acid at 4°C. Emulsify the collagen solution with an equal volume of CFA.
-
Primary Immunization: Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization: On day 21 after the primary immunization, administer a booster injection of 100 µL of type II collagen emulsified in IFA at a different site at the base of the tail.
-
Disease Development: Arthritis typically appears between 28 and 35 days after the primary immunization, characterized by paw swelling and redness.
-
Drug Administration: Begin prophylactic or therapeutic treatment with the test compounds or vehicle as described for the AIA model.
-
Assessment of Arthritis:
-
Arthritis Score: Score the severity of arthritis in each paw on a scale of 0-4, based on the degree of inflammation and joint involvement. The total score per mouse is the sum of the scores for all four paws.
-
Paw Thickness: Measure the thickness of the hind paws at regular intervals using calipers.
-
Histopathology: Perform histological analysis of the joints to evaluate synovitis, cartilage destruction, and bone erosion.
-
Data Presentation
Table 1: Effect of Ibuprofen on Paw Edema in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Dose | Route of Administration | Paw Volume Reduction (%) vs. Control | Citation |
| Ibuprofen | 8.75 mg/kg/day | Oral | Significant reduction | [6] |
| Ibuprofen | 17.5 mg/kg/day | Oral | Significant reduction | [6] |
| Ibuprofen | 35 mg/kg/day | Oral | Significant reduction | [6] |
| Ibuprofen Cream | 70 mg/hind paw | Topical | Significant decrease in hind paw swelling | [7] |
Data presented is a qualitative summary of significant findings as specific numerical values for percentage reduction were not consistently provided in the abstracts.
Table 2: Effect of Ibuprofen on Pain Threshold in Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
| Treatment Group | Dose | Route of Administration | Outcome | Citation |
| Ibuprofen | 50 mg/kg | Intraperitoneal | Significant reversal of reduced paw withdrawal threshold | [5] |
| Ibuprofen | 100 mg/kg | Intraperitoneal | Significant reversal of reduced paw withdrawal threshold | [5] |
Table 3: Effect of a Salicylate Derivative (Methyl Salicylate Lactoside - MSL) on Paw Thickness and Arthritis Score in Collagen-Induced Arthritis (CIA) in Mice
| Treatment Group | Dose | Route of Administration | Outcome | Citation |
| MSL | 400 mg/kg | Not specified | Significantly prevented the progression of RA | [8] |
| MSL | 800 mg/kg | Not specified | Significantly prevented the progression of RA | [8] |
Note: The data for the salicylate derivative is included to provide a potential indication of the efficacy of salicylate-based compounds in a relevant arthritis model. Direct data for this compound in this model was not found.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by this compound and ibuprofen, as well as a typical experimental workflow for evaluating these compounds in an arthritis model.
Comparative Discussion
Both this compound and ibuprofen belong to the NSAID class and share a common mechanism of action: the inhibition of cyclooxygenase enzymes. This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever in arthritic conditions.[1][3][4][5] Prostaglandins, particularly PGE2, contribute to vasodilation, increased vascular permeability, and sensitization of nociceptive nerve endings, all of which are hallmark features of arthritis.[1][9] Furthermore, prostaglandins are implicated in the degradation of cartilage and bone resorption in arthritic joints.[1]
The available preclinical data for ibuprofen in the AIA and MIA models demonstrate its efficacy in reducing key symptoms of arthritis, namely paw swelling and pain.[5][6][7] In the AIA model, both oral and topical administration of ibuprofen resulted in a significant reduction in paw edema.[6][7] In the MIA model of osteoarthritis, ibuprofen effectively reversed the reduction in pain threshold, indicating its analgesic properties.[5]
While direct experimental data for this compound in these specific animal models is lacking in the public domain, the positive results from a study on a similar salicylate derivative (methyl salicylate lactoside) in a CIA mouse model suggest that salicylate-based compounds can effectively prevent the progression of arthritis.[8] Clinical studies in humans with osteoarthritis and rheumatoid arthritis have shown that this compound is effective in relieving joint pain and reducing morning stiffness, with an efficacy comparable to that of ibuprofen.[10][11][12] Notably, some of these clinical trials reported a lower incidence of gastrointestinal side effects with this compound compared to ibuprofen.[10][11][12]
Conclusion
Based on their shared mechanism of action as COX inhibitors, both this compound and ibuprofen are expected to exert anti-inflammatory and analgesic effects in preclinical models of arthritis. The experimental data available for ibuprofen confirms its efficacy in reducing paw edema and pain in rat models of adjuvant-induced arthritis and monoiodoacetate-induced osteoarthritis. Although direct comparative data in these animal models is not available for this compound, clinical trials in human patients with arthritis suggest comparable efficacy to ibuprofen, potentially with a more favorable gastrointestinal side effect profile. Further preclinical studies directly comparing this compound and ibuprofen in standardized arthritis models would be beneficial to provide a more definitive a head-to-head comparison of their potency and safety in a controlled experimental setting. Such studies would be invaluable for guiding further drug development and clinical application in the management of arthritic diseases.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. PGE2 And Its Cognate EP Receptors Control Human Adult Articular Cartilage Homeostasis and Are Linked to the Pathophysiology of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandins and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njppp.com [njppp.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Anti-inflammatory and antihyperalgesic effects of the combination of ibuprofen and hemin in adjuvant-induced arthritis in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of markers of inflammation, arthritis and pain in rats with adjuvant arthritis following the treatment with ibuprofen cream and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synovial inflammation in osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychogenics.com [psychogenics.com]
A Comparative Guide to Analytical Methods for Imidazole Salicylate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of analytical methods for the quantification of Imidazole Salicylate, a compound with analgesic and anti-inflammatory properties. The focus is on High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, with supporting data and detailed experimental protocols to aid in method selection and application.
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of potential HPLC and UV-Vis spectrophotometric methods, with performance characteristics summarized from studies on imidazole and salicylate compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and sensitivity for the quantification of this compound. A reversed-phase HPLC method is generally suitable for this compound.
Table 1: Performance Characteristics of a Potential HPLC Method
| Parameter | Imidazole | Salicylic Acid |
| Linearity Range | 10 - 100 µg/mL[1] | 25 - 175 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[3] | 0.9999[2] |
| Limit of Detection (LOD) | 0.02 - 0.41 µg/mL[3][1] | 0.064 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/mL | Not explicitly found for Salicylic Acid, but would be higher than LOD. |
| Accuracy (% Recovery) | 99.2 - 100%[1] | 99.78 - 100.0%[2] |
| Precision (% RSD) | < 2.0%[4] | < 2.0%[2] |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry provides a simpler and more cost-effective method for the quantification of this compound, suitable for routine analysis where high sensitivity is not a primary concern.
Table 2: Performance Characteristics of a Potential UV-Vis Spectrophotometric Method
| Parameter | Imidazole | Salicylic Acid |
| λmax | ~210 nm[1] | ~297 - 304 nm[2][5] |
| Linearity Range | Dependent on molar absorptivity | 1 - 40 µg/mL[5] |
| Limit of Detection (LOD) | Not explicitly found | 0.064 - 0.135 µg/mL[5] |
| Accuracy (% Recovery) | Not explicitly found | Not explicitly found |
| Precision (% RSD) | Not explicitly found | 0.38 - 0.52%[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following are proposed experimental protocols for the HPLC and UV-Vis spectrophotometric analysis of this compound.
HPLC Method Protocol
This proposed method is based on established protocols for imidazole and salicylate analysis.[3][2][6]
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.025 M KH2PO4), with the pH adjusted to around 3.2.[3] The ratio should be optimized, for instance, starting with 65:35 (v/v) methanol:buffer.[2]
-
Detection Wavelength: Based on the UV absorbance maxima of both imidazole and salicylic acid, a diode array detector (DAD) can be used to monitor at both ~210 nm and ~300 nm.[3][2]
-
Injection Volume: 20 µL[2]
-
Column Temperature: 30°C[2]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute if necessary to fall within the calibration range.
3. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[4][7]
UV-Vis Spectrophotometric Method Protocol
This protocol outlines a straightforward approach for the quantification of this compound using UV-Vis spectrophotometry.
1. Instrument Parameters:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200 - 400 nm to determine the λmax of this compound.
-
Measurement Wavelength: The wavelength of maximum absorbance (λmax) for this compound. Given the individual components, a wavelength around 300 nm would likely be chosen to maximize the signal for the salicylate moiety while minimizing interference.[2]
2. Standard and Sample Preparation:
-
Solvent: A suitable solvent in which this compound is stable and soluble (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Standard Stock Solution: Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent.
-
Sample Preparation: Dissolve the sample in the solvent, filter if necessary, and dilute to an appropriate concentration.
3. Measurement and Calculation:
-
Record the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizing the Analytical Method Validation Workflow
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: Workflow for Analytical Method Validation.
References
- 1. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 2. turkjps.org [turkjps.org]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Flow-through UV spectrophotometric sensor for determination of (acetyl)salicylic acid in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
A Comparative Analysis of the Anti-inflammatory Potency of Imidazole Salicylate and Acetylsalicylic Acid
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-inflammatory properties of Imidazole Salicylate and acetylsalicylic acid. This analysis is based on available experimental data to objectively evaluate their mechanisms of action and potency.
Executive Summary
This guide delves into the anti-inflammatory characteristics of this compound and the well-established non-steroidal anti-inflammatory drug (NSAID), acetylsalicylic acid (aspirin). While acetylsalicylic acid's mechanism of action is thoroughly understood to be the irreversible inhibition of cyclooxygenase (COX) enzymes, the precise mechanism of this compound remains less clear, with conflicting evidence suggesting either COX inhibition or a more selective inhibition of thromboxane A2 synthase. A significant challenge in directly comparing the anti-inflammatory potency of these two compounds is the limited availability of public, head-to-head quantitative experimental data for this compound. This guide presents the available data for both compounds, discusses their proposed mechanisms of action, and highlights the current gaps in the scientific literature.
Mechanisms of Anti-inflammatory Action
Acetylsalicylic Acid (Aspirin)
Acetylsalicylic acid exerts its anti-inflammatory effects primarily through the irreversible acetylation of a serine residue in the active site of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This covalent modification permanently deactivates the enzyme, thereby blocking the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[1][2] The irreversible nature of this inhibition is a distinguishing feature of acetylsalicylic acid among NSAIDs.[2]
This compound
The mechanism of action for this compound is not as definitively established. There are two main proposed pathways:
-
Cyclooxygenase (COX) Inhibition: Some sources suggest that this compound, like other NSAIDs, functions by inhibiting COX enzymes, which would reduce the production of prostaglandins and thereby alleviate inflammation and pain.[1][3]
-
Selective Thromboxane A2 Synthase Inhibition: A more specific, albeit older, study suggests that this compound acts as a selective and reversible inhibitor of thromboxane A2 synthase.[4] This enzyme is downstream of COX in the arachidonic acid cascade and is responsible for the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By selectively inhibiting this enzyme, this compound would reduce thromboxane A2 levels without affecting the production of other prostaglandins, potentially offering a different therapeutic and side-effect profile compared to broad COX inhibitors.[5][6]
Further research is required to definitively elucidate the primary anti-inflammatory mechanism of this compound.
Quantitative Comparison of Anti-inflammatory Potency
A direct quantitative comparison of the anti-inflammatory potency of this compound and acetylsalicylic acid is hampered by the lack of publicly available, direct comparative studies. However, we can present the available data for each compound to provide an indirect assessment.
In Vitro Inhibition of Cyclooxygenase (COX)
Table 1: In Vitro COX Inhibition Data for Acetylsalicylic Acid
| Compound | Enzyme | Cell Type | IC50 (µM) |
| Acetylsalicylic Acid | COX-1 | Human Articular Chondrocytes | 3.57 |
| Acetylsalicylic Acid | COX-2 | Human Articular Chondrocytes | 29.3 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Note: No publicly available IC50 data for this compound on COX-1 or COX-2 was found during the literature search.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of compounds.
Table 2: In Vivo Anti-inflammatory Activity of Acetylsalicylic Acid in the Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan (hours) | % Inhibition of Edema |
| Acetylsalicylic Acid | 100 | p.o. | 3 | ~47% |
| Acetylsalicylic Acid | 100 | i.p. | 3 | ~47% |
p.o.: per os (oral administration); i.p.: intraperitoneal administration. Data is approximated from graphical representations in the cited literature.
Note: No publicly available quantitative data on the efficacy of this compound in the carrageenan-induced paw edema model was found during the literature search.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes.
General Methodology:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Acetylsalicylic Acid) or vehicle control for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: The reaction is stopped after a defined time by adding a solution such as hydrochloric acid.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the anti-inflammatory effect of a test compound on acute inflammation in an animal model.
General Methodology:
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats weighing between 150-200g are used.
-
Grouping: Animals are randomly divided into several groups: a control group (receiving vehicle), a positive control group (receiving a known anti-inflammatory drug like acetylsalicylic acid), and test groups (receiving different doses of the compound being investigated).
-
Compound Administration: The test compound, positive control, or vehicle is administered, usually orally (p.o.) or intraperitoneally (i.p.), a set time (e.g., 1 hour) before the induction of inflammation.
-
Induction of Inflammation: A sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan, is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflow
Arachidonic Acid Cascade and Potential Inhibition Sites
Caption: Potential inhibition sites of Acetylsalicylic Acid and this compound in the arachidonic acid cascade.
Experimental Workflow for In Vivo Anti-inflammatory Assay
Caption: A generalized workflow for the carrageenan-induced paw edema assay.
Conclusion
This comparative guide highlights the current understanding of the anti-inflammatory properties of this compound and acetylsalicylic acid. Acetylsalicylic acid's mechanism as an irreversible, non-selective COX inhibitor is well-characterized and supported by quantitative data. In contrast, the precise mechanism of this compound remains an area requiring further investigation, with evidence suggesting either COX inhibition or a more selective action on thromboxane A2 synthase.
For researchers and drug development professionals, this analysis underscores the necessity for further studies to:
-
Unequivocally determine the mechanism of action of this compound.
-
Generate quantitative in vitro and in vivo data on its anti-inflammatory potency.
-
Conduct direct comparative studies against established NSAIDs like acetylsalicylic acid.
Such research will be invaluable in accurately positioning this compound within the landscape of anti-inflammatory therapeutics and understanding its potential advantages and disadvantages.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C10H10N2O3 | CID 37425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Imidazole alkaloids inhibit the pro-inflammatory mechanisms of human neutrophil and exhibit anti-inflammatory properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspirin-like drugs interfere with arachidonate metabolism by inhibition of the 12-hydroperoxy-5,8,10,14-eicosatetraenoic acid peroxidase activity of the lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazole: a selective inhibitor of thromboxane synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazole Salicylate for Inflammation and Pain Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the in vitro and in vivo results for Imidazole Salicylate, a nonsteroidal anti-inflammatory drug (NSAID), and compares its performance with common alternatives. This document is intended to support research and development by presenting objective experimental data and detailed methodologies.
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism. Primarily, it acts as a cyclooxygenase (COX) inhibitor, reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] Additionally, the imidazole component possesses antioxidant properties, which may contribute to its overall anti-inflammatory effect by neutralizing reactive oxygen species.[1]
In Vitro and In Vivo Performance: A Comparative Analysis
While specific quantitative in vitro IC50 values for COX-1 and COX-2 inhibition by this compound were not available in the searched literature, its anti-inflammatory and analgesic efficacy has been demonstrated in preclinical and clinical studies. One study noted that imidazole was as effective as acetylsalicylic acid in reducing carrageenan-induced inflammation in rats.[2] Another study reported that Imidazole 2-hydroxybenzoate caused a 36% inhibition of synovial fluid depolymerization, an indicator of its anti-arthritic potential.[2]
Clinical trials have shown that this compound (750 mg t.i.d.) is comparable in efficacy to ibuprofen (400 mg t.i.d.) in relieving joint pain and reducing the duration of morning stiffness in patients with osteoarthrosis.[3]
The following tables summarize the available quantitative data for common alternative NSAIDs, providing a benchmark for comparison.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib | >10 µM | 40 nM | >250 |
| Ibuprofen | 13 µM | 370 µM | 0.035 |
| Diclofenac | Data not available | Data not available | Data not available |
| Naproxen | Data not available | Data not available | Data not available |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
| Compound | Model | Dose | Efficacy |
| This compound | Carrageenan-induced paw edema | Not specified | Qualitatively similar to acetylsalicylic acid[2] |
| Celecoxib | Data not available | Data not available | Data not available |
| Ibuprofen | Clinical (Osteoarthrosis) | 400 mg t.i.d. | Comparable efficacy to this compound (750 mg t.i.d.) in reducing pain and stiffness[3] |
| Diclofenac | Carrageenan-induced paw edema | 20 mg/kg | 66.2% inhibition of paw edema at 4 hours |
| Naproxen | Carrageenan-induced paw edema | 15 mg/kg | 81% inhibition of paw edema at 3 hours |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate study replication and cross-validation.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
-
The test compound (e.g., this compound) or a vehicle control is administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This model is used to assess the peripheral analgesic activity of a compound.
-
Animals: Male Swiss albino mice (20-25g) are commonly used.
-
Procedure:
-
The test compound or a vehicle control is administered orally or intraperitoneally.
-
After a predetermined time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL of a 0.6% acetic acid solution.
-
Immediately after the injection, the number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes).
-
-
Data Analysis: The percentage of analgesic activity is calculated using the formula: % Analgesic Activity = [(Wc - Wt) / Wc] * 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter double-blind randomized clinical trial of this compound versus ibuprofen in patients with osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Imidazole Salicylate Formulations: A Guide for Researchers
Faced with the challenge of optimizing the delivery of Imidazole Salicylate for enhanced therapeutic efficacy, researchers and drug development professionals require a clear, data-driven comparison of its available formulations. This guide provides a comprehensive head-to-head analysis of different this compound formulations, summarizing key quantitative data, detailing experimental protocols for performance evaluation, and illustrating the underlying mechanism of action.
This compound, a non-steroidal anti-inflammatory drug (NSAID), is utilized for its analgesic and anti-inflammatory properties in managing conditions such as arthritis and musculoskeletal pain.[1] It is available in various dosage forms, including oral tablets, suppositories, and topical gels, each presenting a unique pharmacokinetic and pharmacodynamic profile.[1] The choice of formulation can significantly impact the drug's solubility, bioavailability, and ultimately, its clinical effectiveness.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data gathered from various studies to facilitate a direct comparison between different this compound formulations.
Table 1: Physicochemical Properties of this compound and its Salts
| Parameter | Salicylic Acid (SA) | This compound (SA:IMI) | 1-Methylthis compound (SA:1-MEIM) | 2-Methylthis compound (SA:2-MEIM) |
| Solubility (mg/mL in water) | 2.17 | Significantly Higher than SA | Significantly Higher than SA | Significantly Higher than SA |
| Dissolution Rate | Low | Much Faster than SA | Much Faster than SA | Much Faster than SA |
Data synthesized from a study on novel imidazole-based salts of salicylic acid, which highlighted a remarkable improvement in solubility and dissolution rate compared to salicylic acid alone. The study indicates that the salts with imidazole and 1-methylimidazole co-formers showed the most promising results.
Table 2: Pharmacokinetic Parameters of this compound Formulations (750 mg dose)
| Formulation | Analyte | Tmax (Time to Peak Plasma Concentration) |
| Tablet | Salicylic Acid | 59.2 ± 5.0 min |
| Imidazole | 86.3 ± 10.8 min | |
| Suppository | Salicylic Acid | 75.4 ± 7.6 min |
| Imidazole | 75.2 ± 5.4 min |
This data is derived from a comparative absorption kinetics study in human volunteers. It demonstrates the differing absorption rates between oral and rectal administration.
Table 3: Efficacy of Different this compound Formulations
| Formulation | Indication | Key Findings |
| Oral Tablets | Osteoarthritis, Rheumatoid Arthritis | Effective in relieving joint pain and reducing morning stiffness. Efficacy comparable to ibuprofen, with a potentially better side-effect profile (fewer gastrointestinal complaints). |
| Topical Gel | Musculoskeletal Trauma | Satisfactory in significantly reducing pain and swelling, and improving articular function. |
Efficacy data is based on clinical trials and postmarketing surveys. Direct comparative efficacy studies between topical and systemic formulations are limited.
Experimental Protocols: Evaluating Formulation Performance
To provide a framework for the comparative evaluation of this compound formulations, a detailed experimental protocol for a key performance test is outlined below.
Experimental Protocol: In Vitro Skin Permeation Study of a Topical this compound Gel
Objective: To evaluate the percutaneous absorption of this compound from a topical gel formulation compared to a simple aqueous solution.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
This compound gel formulation (Test)
-
This compound in a buffered aqueous solution (Control)
-
Phosphate buffered saline (PBS, pH 7.4) as receptor medium
-
High-Performance Liquid Chromatography (HPLC) system for quantification
-
Standard laboratory equipment (stirrers, water bath, etc.)
Methodology:
-
Skin Preparation: Full-thickness human or porcine skin is carefully excised and dermatomed to a uniform thickness (approximately 500 µm). The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Cell Setup: The receptor compartment of each Franz cell is filled with degassed PBS (pH 7.4) and maintained at 32°C to simulate physiological skin temperature. The receptor fluid is continuously stirred.
-
Dosing: A precise amount (e.g., 10 mg/cm²) of the this compound gel (Test) or the aqueous solution (Control) is applied evenly to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn and replaced with fresh, pre-warmed medium.
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated HPLC method.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.2) and an organic solvent (e.g., methanol or acetonitrile).[2][3]
-
Detection: UV detection at a wavelength determined by the maximum absorbance of this compound (e.g., around 210-300 nm).[2][3][4]
-
Injection Volume: 20 µL.
-
-
-
Data Analysis: The cumulative amount of this compound permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated to compare the permeation profiles of the test and control formulations.
Mandatory Visualization: Mechanism of Action
The primary mechanism of action for the salicylate component of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of this compound.
This guide provides a foundational comparison of this compound formulations. Further head-to-head clinical trials are warranted to definitively establish the superiority of one formulation over another for specific clinical indications. The provided experimental protocol offers a robust method for the preclinical assessment of novel topical formulations.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
A Comparative Analysis of Imidazole Salicylate and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of imidazole salicylate against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is based on available clinical and preclinical data, aiming to assist researchers and professionals in drug development in their evaluation of this compound.
Mechanism of Action: A Dual Approach to Inflammation and Pain
This compound is a non-steroidal anti-inflammatory drug that combines the properties of both the imidazole and salicylate families of compounds.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain.[1] By blocking COX enzymes, this compound effectively reduces prostaglandin production, thereby alleviating inflammatory symptoms.[1]
Furthermore, the imidazole component is suggested to possess antioxidant properties, contributing to its anti-inflammatory effects by neutralizing reactive oxygen species (ROS), which are known to exacerbate inflammatory conditions.[1]
Comparative Efficacy from Clinical Trials
Clinical studies have evaluated the efficacy of this compound in treating inflammatory conditions such as osteoarthritis and rheumatoid arthritis, often comparing it to established NSAIDs like ibuprofen and piroxicam.
A multicenter, double-blind clinical trial over 24 weeks in 60 patients with rheumatoid arthritis showed that this compound (750 mg t.i.d.) and ibuprofen (600 mg t.i.d.) both led to significant improvements in the duration of morning stiffness, grip strength, Ritchie's articular index, and severity of joint pain.[1] Similarly, a 30-day trial in patients with osteoarthrosis found both this compound (750 mg t.i.d.) and ibuprofen (400 mg t.i.d.) to be effective in relieving joint pain and reducing morning stiffness, with no significant differences in efficacy observed between the two drugs.[2] Another 60-day study in 31 osteoarthritis patients also demonstrated comparable efficacy between this compound (750 mg t.i.d.) and ibuprofen (400 mg t.i.d.) in alleviating joint pain and morning stiffness.[3]
In a 4-week, double-blind study involving elderly patients with osteoarthrosis, this compound (750 mg t.i.d.) was found to be effective in managing pain symptoms, although its efficacy was reported to be inferior to that of piroxicam (20 mg once daily).[4]
Quantitative Data Summary
| Drug | Dosage | Condition | Key Efficacy Endpoints | Outcome vs. Placebo/Comparator |
| This compound | 750 mg t.i.d. | Osteoarthritis, Rheumatoid Arthritis | Joint pain, morning stiffness, grip strength | Comparable efficacy to ibuprofen in several studies.[1][2][3] Less effective than piroxicam in one study.[4] |
| Ibuprofen | 400-600 mg t.i.d. | Osteoarthritis, Rheumatoid Arthritis | Joint pain, morning stiffness | Comparable efficacy to this compound.[1][2][3] |
| Piroxicam | 20 mg daily | Osteoarthrosis | Pain symptoms | More effective than this compound in one study of elderly patients.[4] |
| Diclofenac | - | Knee Osteoarthritis | Total WOMAC score, WOMAC Stiffness score | Most effective for reducing total WOMAC score and WOMAC Stiffness score in a network meta-analysis. |
| Etoricoxib | - | Knee Osteoarthritis | WOMAC Pain score | Most pronounced decrease in WOMAC pain score in a network meta-analysis. |
| Naproxen | - | Knee Osteoarthritis | WOMAC Function score | Most effective for improving WOMAC Function score in a network meta-analysis. |
Cyclooxygenase (COX) Selectivity
The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of COX-1. Therefore, the COX-1/COX-2 selectivity is a critical determinant of an NSAID's safety profile.
While specific IC50 values for this compound are not widely published, research on novel imidazole derivatives provides insights into the potential selectivity of this class of compounds. One study on a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives reported significant COX-2 selectivity. For instance, one of the most potent compounds in this series demonstrated an IC50 for COX-1 of over 100 µM and for COX-2 of 0.71 µM, resulting in a selectivity index (IC50 COX-1 / IC50 COX-2) of 115.[5] This suggests that compounds with an imidazole scaffold may have a favorable gastrointestinal safety profile.
The following table provides a comparison of the COX selectivity of various NSAIDs.
| Drug | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| Imidazole Derivative (surrogate for this compound) | >100 | 0.71 | 115[5] |
| Ibuprofen | 13 | 370 | 0.04 |
| Naproxen | - | - | - |
| Diclofenac | - | - | - |
| Celecoxib | 9.4 | 0.08 | 117.5 |
Note: Data for some common NSAIDs are not consistently reported in a directly comparable format.
Experimental Protocols
The evaluation of NSAID efficacy typically involves both preclinical and clinical studies. Below are generalized methodologies representative of those used in the assessment of this compound and other NSAIDs.
In-Vivo Analgesic and Anti-Inflammatory Models
A common preclinical model to assess the anti-inflammatory activity of NSAIDs is the carrageenan-induced paw edema model in rats.
References
- 1. Multicenter double-blind randomized clinical trial of this compound versus ibuprofen in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicenter double-blind randomized clinical trial of this compound versus ibuprofen in patients with osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind randomized clinical trial on this compound vs ibuprofen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound versus piroxicam in the treatment of arthrosis in elderly patients. A double-blind clinical and endoscopic trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Comparative Safety Analysis: Imidazole Salicylate Versus Traditional NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Imidazole Salicylate against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Diclofenac, Naproxen, and the COX-2 selective inhibitor, Celecoxib. The information is supported by data from clinical trials and systematic reviews, with a focus on gastrointestinal, cardiovascular, renal, and hepatic safety.
Executive Summary
This compound presents a distinct mechanism of action, primarily inhibiting thromboxane A2 synthase rather than the cyclooxygenase (COX) enzymes targeted by traditional NSAIDs. This mechanistic difference suggests a potentially improved gastrointestinal and renal safety profile. Clinical data, although less extensive than for widely-used NSAIDs, indicates a favorable tolerability for this compound, particularly concerning gastrointestinal side effects when compared to ibuprofen. Traditional NSAIDs are associated with a well-documented risk of gastrointestinal complications, and varying degrees of cardiovascular and renal risk. Diclofenac, for instance, has been linked to a higher rate of liver enzyme elevations.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for traditional NSAIDs involves the inhibition of COX enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which mediate inflammation but also play a protective role in the gastric mucosa and in maintaining renal blood flow.
In contrast, this compound appears to selectively inhibit thromboxane A2 synthase. This enzyme is responsible for the production of thromboxane A2, a potent promoter of platelet aggregation and vasoconstriction. By selectively targeting this pathway, this compound may spare the gastroprotective prostaglandins, potentially leading to a better gastrointestinal safety profile.
Signaling Pathway Diagrams
Caption: Mechanism of Action for NSAIDs and this compound.
Comparative Safety Data
The following tables summarize quantitative data on the safety profiles of this compound and other selected NSAIDs. It is important to note that the data for this compound comes from smaller trials compared to the large-scale studies available for the other NSAIDs, which may limit direct comparison.
Table 1: Gastrointestinal (GI) Safety Profile
| Drug | Incidence of Overall GI Side Effects (%) | Incidence of Dyspepsia (%) | Incidence of Abdominal Pain (%) | Notes |
| This compound | 23%[1] | - | - | Compared to Ibuprofen (33%) in a 24-week study of rheumatoid arthritis patients.[1] |
| Ibuprofen | 33%[1] | - | - | Comparator in the this compound study.[1] |
| Diclofenac | 73.6% | 37.9%[2] | 26.3%[2] | Compared to Aceclofenac in a 6-week study of osteoarthritis patients.[2] |
| Celecoxib | Lower than non-selective NSAIDs | - | - | The CLASS study showed a lower incidence of symptomatic ulcers and ulcer complications with Celecoxib compared to Ibuprofen or Diclofenac. |
Table 2: Cardiovascular (CV) Safety Profile
| Drug | Myocardial Infarction (Rate Ratio vs. Placebo) | Stroke (Rate Ratio vs. Placebo) | Cardiovascular Death (Rate Ratio vs. Placebo) | Notes |
| This compound | Data not available | Data not available | Data not available | Contraindicated in certain cardiovascular conditions.[3] |
| Ibuprofen | ~1.1 (variable) | 3.36 | - | Risk may be dose-dependent. |
| Diclofenac | ~1.6 | 2.86 | 3.98 | Associated with an increased risk of cardiovascular events. |
| Naproxen | ~0.9 | ~1.7 | - | Generally considered to have a more favorable CV profile among non-selective NSAIDs. |
| Celecoxib | ~1.3 | ~1.1 | - | PRECISION trial showed non-inferiority to naproxen and ibuprofen at moderate doses. |
Table 3: Renal and Hepatic Safety Profile
| Drug | Renal Adverse Events | Hepatic Adverse Events (Elevated Aminotransferases >3x ULN) |
| This compound | Did not affect renal function in a study of cirrhotic patients. Contraindicated in severe renal or hepatic impairment.[3] | Contraindicated in severe renal or hepatic impairment.[3] |
| Ibuprofen | Lower risk of acute kidney injury compared to some other NSAIDs. | Considered to have a high liver safety profile.[4] |
| Diclofenac | - | Higher rates of hepatotoxic evidence compared to other NSAIDs (0.015 to 4.3 x 10-2).[1][5][6] |
| Naproxen | - | Low hepatotoxicity rate.[4] |
| Celecoxib | Lower incidence of renal events compared to ibuprofen in the PRECISION trial. | Proportion of hepatotoxicity ranged from 0.13 to 0.38 x 10-2.[1][5][6] |
Experimental Protocols
Below are summaries of methodologies for key experiments cited in the assessment of NSAID safety.
Protocol 1: Assessment of Gastrointestinal Toxicity
-
Objective: To evaluate the incidence and severity of upper gastrointestinal adverse events.
-
Methodology:
-
Patient Population: Patients with a clinical need for NSAID therapy (e.g., osteoarthritis or rheumatoid arthritis).
-
Intervention: Random allocation to receive the investigational drug (e.g., this compound) or a comparator NSAID (e.g., Ibuprofen) in a double-blind manner for a specified duration (e.g., 6-24 weeks).
-
Data Collection:
-
Symptom Assessment: Patients are monitored for predefined gastrointestinal adverse events such as dyspepsia, abdominal pain, nausea, and vomiting through patient diaries and regular clinical follow-up.
-
Endoscopic Evaluation: In some studies, upper gastrointestinal endoscopy is performed at baseline and at the end of the treatment period. The gastric and duodenal mucosa are examined for lesions such as erosions and ulcers. The severity of damage can be graded using a standardized scale (e.g., Lanza score).
-
Fecal Occult Blood Testing: Stool samples are collected and tested for the presence of occult blood as an indicator of gastrointestinal bleeding.
-
-
Analysis: The incidence, severity, and type of gastrointestinal adverse events are compared between the treatment groups.
-
Caption: Experimental Workflow for Assessing GI Toxicity.
Protocol 2: Assessment of Cardiovascular Safety
-
Objective: To assess the risk of major adverse cardiovascular events (MACE).
-
Methodology:
-
Patient Population: Large cohorts of patients, often with pre-existing cardiovascular risk factors.
-
Study Design: Long-term, large-scale, randomized, controlled trials (e.g., the PRECISION trial).
-
Endpoints: Adjudication of a primary composite outcome which typically includes cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.
-
Data Collection: Continuous monitoring of patients for the occurrence of cardiovascular events throughout the study duration.
-
Analysis: Time-to-event analysis (e.g., Cox proportional hazards models) is used to compare the risk of MACE between treatment arms.
-
Protocol 3: Assessment of Renal and Hepatic Safety
-
Objective: To monitor for potential renal and hepatic toxicity.
-
Methodology:
-
Patient Monitoring: Regular monitoring of patients throughout the clinical trial.
-
Biochemical Analysis:
-
Renal Function: Measurement of serum creatinine and calculation of estimated glomerular filtration rate (eGFR) at baseline and at specified intervals during the study. Urinalysis may also be performed.
-
Hepatic Function: Measurement of liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST), at baseline and periodically during treatment. Elevations, particularly those exceeding three times the upper limit of normal (>3x ULN), are considered clinically significant.[1][5][6]
-
-
Adverse Event Reporting: All adverse events related to renal or hepatic function are recorded and evaluated for their potential relationship to the study drug.
-
Analysis: The incidence of clinically significant changes in renal and hepatic function parameters is compared between treatment groups.
-
Disclaimer: This guide is intended for informational purposes for a scientific audience and should not be considered as medical advice. The safety profile of any medication should be evaluated in the context of an individual patient's clinical status and risk factors.
References
- 1. Hepatotoxicity of Nonsteroidal Anti-Inflammatory Drugs: A Systematic Review of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Non-steroidal anti-inflammatory drugs: What is the actual risk of liver damage? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of Nonsteroidal Anti-Inflammatory Drugs: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Hepatotoxicity of Nonsteroidal Anti-Inflammatory Drugs: A Systematic Review of Randomized Controlled Trials | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Imidazole Salicylate: An Evaluation of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthesis methods for Imidazole Salicylate, a non-steroidal anti-inflammatory drug (NSAID). The objective is to offer a clear overview of reported yields, reaction conditions, and procedural details to aid researchers in selecting the most suitable method for their specific needs. While direct comparative studies on the reproducibility of these methods are limited in the available literature, this guide summarizes the existing data from key patents to facilitate an informed decision-making process.
Comparison of this compound Synthesis Methods
The following table summarizes the quantitative data reported for three distinct synthesis methods for this compound. These methods primarily differ in the solvent system and purification strategy employed.
| Parameter | Method 1: Trichloromethane with EDTA | Method 2: Methanol Reflux | Method 3: Ether Precipitation |
| Reported Yield | 96.3% - 96.8%[1][2] | 75% - 85%[1][2] | 95%[2] |
| Solvent(s) | Trichloromethane, Water | Methanol, Diethyl Ether | Ether |
| Key Reagents | Salicylic Acid, Imidazole, EDTA-disodium | Salicylic Acid, Imidazole | Salicylic Acid, Imidazole |
| Reaction Conditions | Room Temperature | Reflux | Not specified |
| Purification | Filtration and washing with trichloromethane | Recrystallization from ether-methanol mixed solvent | Precipitation |
| Reported Melting Point | 126-127 °C[1] | Not specified | Not specified |
| Noted Observations | The addition of EDTA is to chelate iron ions and prevent the formation of colored complexes.[1][2] | Involves removal of solvent under reduced pressure.[1] | Noted to potentially produce a micro-red product if reactants are not of analytical grade due to iron ion contamination.[2] |
Experimental Protocols
Below are the detailed experimental methodologies for the key synthesis methods cited.
Method 1: Synthesis in Trichloromethane with EDTA-disodium
This method, detailed in Chinese patent CN103193632A, reports a high yield of this compound.[1] The use of EDTA-disodium is a critical step to prevent the formation of colored impurities by chelating metal ions, particularly iron.
Materials:
-
Pharmaceutical grade Salicylic Acid
-
Technical grade Imidazole
-
Chemical pure EDTA-disodium
-
Industrial Trichloromethane
-
Distilled Water
Procedure:
-
Dissolve 0.06g of chemical pure EDTA-disodium in 1.2mL of distilled water.
-
Add the EDTA solution to 160g of industrial trichloromethane and stir to mix.
-
To this mixture, add 30g of pharmaceutical grade salicylic acid under stirring at room temperature.
-
Slowly add 8.9g of technical grade imidazole while continuing to stir. The salicylic acid will gradually dissolve as the imidazole is added.
-
Once the system becomes a uniform liquid, continue stirring for an additional 15 minutes.
-
Perform a suction filtration to obtain filtrate 1.
-
In a separate flask, dissolve 5.9g of technical grade imidazole in 30g of industrial trichloromethane and perform a suction filtration to get filtrate 2.
-
Slowly add filtrate 2 to filtrate 1 under stirring.
-
Stir the resulting mixture at room temperature for 2 hours, during which the product will precipitate.
-
Collect the precipitate by suction filtration and wash the filter cake three times with 30g of industrial trichloromethane.
-
Dry the filter cake at 70 °C to obtain white crystalline this compound.
Method 2: Synthesis via Methanol Reflux
This classical approach involves the reaction of salicylic acid and imidazole in methanol under reflux, followed by recrystallization.
Materials:
-
Salicylic Acid
-
Imidazole
-
Methanol
-
Diethyl Ether
Procedure:
-
Combine equimolar amounts of salicylic acid and imidazole in methanol.
-
Stir the mixture for 10 hours and then heat to reflux for 4 hours.[1]
-
Remove the methanol under reduced pressure.
-
Add diethyl ether to the residue and reflux for 1 hour.[1]
-
Collect the resulting white crystals by suction filtration.
-
Recrystallize the crude product from an ether-methanol mixed solvent to obtain pure this compound.
Method 3: Synthesis by Precipitation in Ether
This method offers a simpler procedure by directly precipitating the product from ether.
Materials:
-
Salicylic Acid
-
Imidazole
-
Ether
Procedure:
-
React salicylic acid and imidazole in a suitable solvent.
-
Precipitate the this compound product by the addition of ether.
-
Collect the precipitate by filtration.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
Caption: A decision-making workflow for selecting an this compound synthesis method.
Caption: The anti-inflammatory signaling pathway inhibited by this compound.
References
A Guide to Inter-Laboratory Validation of Imidazole Salicylate Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of bioassays for Imidazole Salicylate, a compound with anti-inflammatory and analgesic properties.[1] Given the absence of published, direct inter-laboratory comparisons for this specific compound's bioassays, this document outlines the critical principles and methodologies based on established bioanalytical validation guidelines and the known mechanisms of action of this compound. The data presented herein is illustrative to guide researchers in designing and executing their own validation studies.
Introduction to this compound Bioassays
This compound is a compound recognized for its potential in treating inflammatory conditions such as arthritis and musculoskeletal pain.[1] Its therapeutic effects are primarily attributed to its dual mechanism of action: the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins, and antioxidant activities that neutralize reactive oxygen species (ROS).[1][2]
A biological assay, or bioassay, is crucial for determining the functional potency of a drug by measuring its effect on a biological system. For this compound, relevant bioassays would quantify its COX inhibitory and antioxidant capacities. Inter-laboratory validation of these bioassays is a critical step to ensure that the methods are robust, reproducible, and transferable, thus guaranteeing that data generated across different research sites are reliable and comparable.
Potential Bioassays for this compound
Based on its mechanism of action, two primary types of bioassays are suitable for assessing the biological activity of this compound.
Cyclooxygenase (COX) Inhibition Bioassay
This assay measures the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins.[3]
Antioxidant Activity Bioassay
This type of assay quantifies the capacity of this compound to scavenge free radicals, a key component of its anti-inflammatory effect.[1] Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[4][5]
Framework for Inter-Laboratory Validation
An inter-laboratory validation study aims to establish the reproducibility of a bioassay. This involves multiple laboratories testing identical samples with the same protocol to assess the level of agreement in the results. The validation process should adhere to guidelines from regulatory bodies like the FDA and EMA.[1][2][6][7][8]
Key Validation Parameters:
-
Specificity & Selectivity: The ability of the bioassay to measure the intended biological activity without interference from other components in the sample matrix.
-
Accuracy: The closeness of the mean test results to the true or accepted reference value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
Reproducibility (Inter-laboratory precision): Precision between different laboratories.
-
-
Linearity & Range: The ability of the bioassay to elicit results that are directly proportional to the concentration of the analyte in the sample over a defined range.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: The capacity of the bioassay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation: Illustrative Inter-Laboratory Comparison
The following tables present hypothetical data from a simulated inter-laboratory study involving three laboratories (Lab A, Lab B, Lab C) to illustrate how the performance of different bioassays for this compound might be compared.
Table 1: Comparison of COX Inhibition Bioassays (Hypothetical Data)
| Parameter | Assay Type | Lab A | Lab B | Lab C | Inter-Lab Mean | Inter-Lab %CV |
| Accuracy (% Recovery) | Colorimetric | 98.5% | 95.2% | 103.1% | 98.9% | 4.0% |
| Fluorometric | 101.2% | 99.8% | 100.5% | 100.5% | 0.7% | |
| Precision (Inter-assay %CV) | Colorimetric | 8.9% | 11.2% | 9.5% | 9.9% | 12.1% |
| Fluorometric | 4.5% | 5.1% | 4.8% | 4.8% | 6.3% | |
| LOQ (µM) | Colorimetric | 5.0 | 5.5 | 4.8 | 5.1 | 7.1% |
| Fluorometric | 1.0 | 0.9 | 1.1 | 1.0 | 10.0% |
Table 2: Comparison of Antioxidant Activity Bioassays (Hypothetical Data)
| Parameter | Assay Type | Lab A | Lab B | Lab C | Inter-Lab Mean | Inter-Lab %CV |
| Accuracy (% Recovery) | DPPH | 94.7% | 99.1% | 96.5% | 96.8% | 2.3% |
| ABTS | 98.2% | 101.5% | 97.9% | 99.2% | 2.0% | |
| Precision (Inter-assay %CV) | DPPH | 12.1% | 14.5% | 13.3% | 13.3% | 9.0% |
| ABTS | 7.8% | 8.5% | 8.1% | 8.1% | 4.3% | |
| LOQ (µM) | DPPH | 10.0 | 11.0 | 9.5 | 10.2 | 7.6% |
| ABTS | 2.5 | 2.8 | 2.4 | 2.6 | 8.0% |
Experimental Protocols
Protocol for COX-2 Inhibition Bioassay (Fluorometric)
-
Preparation of Reagents: Prepare assay buffer, heme, and a stock solution of this compound.
-
Enzyme Preparation: Dilute ovine COX-2 enzyme in the assay buffer.
-
Assay Procedure:
-
Add 10 µL of assay buffer to a 96-well plate for background wells.
-
Add 10 µL of this compound at various concentrations or a known inhibitor (e.g., celecoxib) as a positive control to sample wells.
-
Add 10 µL of the diluted COX-2 enzyme to all wells except the background.
-
Add 10 µL of heme to all wells.
-
Incubate the plate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Add 50 µL of a fluorometric probe solution.
-
-
Detection: Measure the fluorescence (e.g., at λex = 540 nm, λem = 590 nm) after a 10-minute incubation.
-
Calculation: Calculate the percent inhibition of COX-2 activity for each concentration of this compound relative to the untreated control.
Protocol for DPPH Radical Scavenging Assay
-
Preparation of Reagents: Prepare a stock solution of DPPH in methanol and a stock solution of this compound.
-
Assay Procedure:
-
Add 50 µL of this compound at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of a known antioxidant (e.g., ascorbic acid) as a positive control.
-
Add 150 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
-
Detection: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100.
Visualizations
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Caption: Experimental workflow for an inter-laboratory bioassay validation study.
Caption: Logical relationships between key bioassay validation parameters.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and Antioxidant Properties of Bifunctional 2 H-Imidazole-Derived Phenolic Compounds-A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Long-Term Efficacy and Safety of Imidazole Salicylate and Other Non-Steroidal Anti-Inflammatory Drugs
For researchers, scientists, and drug development professionals, understanding the long-term therapeutic profile of anti-inflammatory agents is paramount. This guide provides a comparative analysis of Imidazole Salicylate against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, celecoxib, and aspirin. The comparison is based on available clinical trial data and post-marketing surveillance, with a focus on long-term efficacy and safety.
Executive Summary
This compound is a non-steroidal anti-inflammatory drug with both analgesic and anti-inflammatory properties, primarily used for conditions like arthritis and musculoskeletal pain.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes and antioxidant activities.[1] While clinical studies have demonstrated its efficacy and a generally favorable safety profile in the short to medium term (up to 24 weeks), comprehensive long-term data comparable to that of more established NSAIDs is limited. This guide synthesizes the available evidence to facilitate an objective comparison.
Efficacy Comparison
The efficacy of NSAIDs is primarily assessed by their ability to reduce pain and inflammation. Clinical trials often use standardized scoring systems such as the Visual Analogue Scale (VAS) for pain and the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) for osteoarthritis symptoms.
Table 1: Comparison of Long-Term Efficacy of this compound and Alternatives
| Drug | Indication(s) | Efficacy Outcomes from Long-Term Studies |
| This compound | Osteoarthritis, Rheumatoid Arthritis | Significant reduction in joint pain and morning stiffness in trials up to 24 weeks.[2][3][4] Efficacy was comparable to ibuprofen in these studies.[2][3][4] A post-marketing survey of 700 patients showed satisfactory reduction in pain and swelling.[5] |
| Ibuprofen | Osteoarthritis, Rheumatoid Arthritis, Pain | Effective in reducing pain and inflammation.[2][3][4] Long-term studies show sustained efficacy, though some reports suggest a potential for decreased effectiveness with chronic use.[6] |
| Celecoxib | Osteoarthritis, Rheumatoid Arthritis | Demonstrated efficacy in reducing joint pain and improving function in long-term studies (e.g., CLASS trial).[7][8] The PRECISION trial showed non-inferiority to ibuprofen and naproxen for cardiovascular safety, with comparable efficacy.[9][10][11] |
| Aspirin (low-dose) | Secondary prevention of cardiovascular events | Well-established efficacy in reducing the risk of major adverse cardiovascular events in patients with a history of cardiovascular disease.[12][13] Its role in primary prevention is more controversial and is now less recommended for older adults without existing cardiovascular disease.[14][15] |
Safety Comparison
The long-term safety of NSAIDs is a critical consideration, with a focus on gastrointestinal, cardiovascular, and renal adverse events.
Table 2: Comparison of Long-Term Safety of this compound and Alternatives
| Drug | Gastrointestinal (GI) Safety | Cardiovascular (CV) Safety | Renal Safety |
| This compound | Incidence of side effects, mostly GI complaints, was lower than ibuprofen in a 24-week trial (23% vs. 33%).[2] A 60-day trial also reported less severe GI side effects compared to ibuprofen.[4] A post-marketing survey noted that only some GI side effects exceeded an incidence of 1%.[5] | Data from long-term cardiovascular outcome trials are not readily available. | A study in cirrhotic patients with ascites suggested that this compound does not impair renal function or inhibit kidney prostanoid production.[13] |
| Ibuprofen | Associated with an increased risk of GI bleeding and ulcers, particularly at higher doses and with long-term use.[16][17] The risk is dose-dependent.[18] | High doses are associated with an increased risk of major vascular events, including heart attack and stroke. | Long-term use can lead to an increased risk of chronic kidney disease and acute kidney injury, particularly in susceptible individuals.[19][20] |
| Celecoxib | Lower risk of upper GI ulcers compared to traditional NSAIDs like ibuprofen and diclofenac, as shown in the CLASS study.[7][8] The PRECISION trial also demonstrated a lower risk of clinically significant GI events compared to ibuprofen and naproxen.[10][21] | The PRECISION trial established its cardiovascular safety as non-inferior to ibuprofen and naproxen at moderate doses.[9][10][11] | The CLASS study showed a lower incidence of renal toxicity compared to conventional NSAIDs.[22] The PRECISION trial found a lower risk of renal events compared to ibuprofen.[23] |
| Aspirin (low-dose) | Long-term use is associated with an increased risk of gastrointestinal bleeding.[12][13] | Established benefit for secondary prevention of cardiovascular events outweighs the bleeding risk in high-risk patients.[12][13] Not recommended for primary prevention in older adults due to bleeding risk.[14][15] | Can be associated with renal toxicity, although the risk is generally lower than with other NSAIDs at low doses.[19] |
Experimental Protocols
Efficacy Assessment
-
Visual Analogue Scale (VAS) for Pain:
-
Methodology: Patients are asked to rate their pain intensity on a 10 cm line, with "no pain" at one end (0 cm) and "worst imaginable pain" at the other (10 cm). The score is the distance in centimeters from the "no pain" end to the patient's mark.
-
-
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC):
-
Methodology: A self-administered questionnaire consisting of 24 items covering three dimensions: pain (5 items), stiffness (2 items), and physical function (17 items). Each item is rated on a 5-point Likert scale (0-4) or a 100mm VAS. Higher scores indicate greater pain, stiffness, and functional limitation.
-
Safety Assessment
-
Gastrointestinal Safety (Endoscopy):
-
Methodology: Upper gastrointestinal endoscopy is performed at baseline and at specified intervals during the study to visually assess the gastric and duodenal mucosa for evidence of damage, such as erosions and ulcers. The findings are often graded using a standardized scale (e.g., Lanza score).
-
-
Cardiovascular Safety:
-
Methodology: Long-term cardiovascular outcome trials are designed to assess the incidence of major adverse cardiovascular events (MACE), typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
-
-
Renal Safety:
-
Methodology: Renal function is monitored through regular measurement of serum creatinine and calculation of the estimated glomerular filtration rate (eGFR). Urinalysis is also performed to detect any abnormalities.
-
Visualizations
Caption: A typical experimental workflow for a long-term NSAID clinical trial.
Caption: Simplified signaling pathway of NSAID mechanism of action on cyclooxygenase enzymes.
Conclusion
This compound demonstrates comparable short-to-medium term efficacy to ibuprofen for osteoarthritis and rheumatoid arthritis, with a potentially more favorable gastrointestinal safety profile in this timeframe. However, the lack of extensive, long-term clinical trial data, particularly concerning cardiovascular and renal outcomes, makes a direct, comprehensive comparison with well-established NSAIDs like ibuprofen, celecoxib, and aspirin challenging. For these alternatives, a wealth of long-term data from large-scale trials provides a more robust understanding of their risk-benefit profiles. Researchers and drug development professionals should consider the current evidence base and the need for further long-term studies on this compound to fully elucidate its position within the therapeutic landscape of anti-inflammatory agents.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Multicenter double-blind randomized clinical trial of this compound versus ibuprofen in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter double-blind randomized clinical trial of this compound versus ibuprofen in patients with osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind randomized clinical trial on this compound vs ibuprofen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of osteoarthrosis and musculoskeletal trauma: a postmarketing survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wiadlek.pl [wiadlek.pl]
- 7. Johns Hopkins Arthritis News on Celecoxib (Celebrex) Long Term Arthritis Safety Study • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 8. cochranelibrary.com [cochranelibrary.com]
- 9. ovid.com [ovid.com]
- 10. jvsmedicscorner.com [jvsmedicscorner.com]
- 11. Prospective Randomized Evaluation of Celeboxib Integrated Safety Versus Ibuprofen or Naproxen - American College of Cardiology [acc.org]
- 12. The Role of Aspirin in the Prevention of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aspirin in the Modern Era of Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. New USPSTF Recommendation on Aspirin in CVD: No For Primary Prevention, Yes For Secondary Prevention - American College of Cardiology [acc.org]
- 16. Clinical Trial: comparison of Ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciencedaily.com [sciencedaily.com]
- 18. Gastrointestinal safety and tolerance of ibuprofen at maximum over-the-counter dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kidney damage from nonsteroidal anti‐inflammatory drugs—Myth or truth? Review of selected literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The relationship between long-term use of nonsteroidal anti-inflammatory drugs and kidney function in patients with ankylosing spondylitis [jrd.or.kr]
- 21. Cardiovascular Safety of Celecoxib, Naproxen, or Ibuprofen for Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. THU0175 The celecoxib long-term arthritis safety study (class): celecoxib is associated with less renal toxicity compared to conventional nonsteroidal anti-inflammatory drugs (nsaids) | Annals of the Rheumatic Diseases [ard.bmj.com]
- 23. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Imidazole Salicylate
For Immediate Implementation by Laboratory Personnel
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of imidazole salicylate, a nonsteroidal anti-inflammatory compound. Adherence to these procedures is critical for the protection of personnel and the environment.
This compound, a compound of imidazole and salicylic acid, must be treated as a hazardous waste. This is primarily due to the characteristics of imidazole, which is classified as corrosive, a reproductive toxin, and harmful if swallowed.[1][2][3] Salicylic acid, while generally considered less hazardous, should also be disposed of as a chemical waste, with drain disposal being permissible only for very small, diluted quantities in accordance with local regulations.[4] Therefore, a conservative approach, treating the combined compound as hazardous, is mandatory.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is in use:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear nitrile gloves.
-
Body Protection: A fully-buttoned lab coat must be worn.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Pure, unused, or expired this compound must be collected separately.
-
Solutions containing this compound should also be collected as hazardous waste.
-
Do not mix this compound waste with other waste streams to prevent unintended chemical reactions.
-
-
Containerization:
-
Use a designated, sealable, and airtight waste container that is compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the date when the waste was first added.
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.
-
All disposal activities must be in full compliance with local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA) where applicable.
-
Quantitative Hazard Data
The following table summarizes key hazard information for the components of this compound.
| Hazard Classification | Imidazole | Salicylic Acid / Acetylsalicylic Acid |
| Acute Oral Toxicity | Harmful if swallowed[1][3] | Harmful if swallowed[6][7] |
| Skin Corrosion/Irritation | Causes severe skin burns[1][3] | Causes skin irritation[6][7] |
| Eye Damage/Irritation | Causes serious eye damage[1][3] | Causes serious eye irritation[6][7] |
| Reproductive Toxicity | May damage fertility or the unborn child[1] | Possible teratogen[6] |
Experimental Workflow for Chemical Waste Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway of Salicylate Anti-Inflammatory Action
To provide context on the compound's mechanism, the following diagram illustrates the primary signaling pathway inhibited by the salicylate component to reduce inflammation.
Caption: Inhibition of COX enzymes by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
